3-Chloro-5-methoxypyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGRINRFBNCHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450350 | |
| Record name | 3-CHLORO-5-METHOXYPYRIDAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123696-02-6 | |
| Record name | 3-Chloro-5-methoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123696-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-CHLORO-5-METHOXYPYRIDAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-methoxypyridazine
CAS Number: 123696-02-6
This technical guide provides a comprehensive overview of 3-Chloro-5-methoxypyridazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications as a chemical intermediate.
Chemical and Physical Properties
This compound is a substituted pyridazine ring system. The strategic placement of the chloro and methoxy groups makes it a versatile building block in organic synthesis. It typically appears as a colorless to light yellow liquid with a faint odor and is soluble in organic solvents with limited solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 123696-02-6 | [2][3][4] |
| Molecular Formula | C₅H₅ClN₂O | [2][3] |
| Molecular Weight | 144.56 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 285 °C | [3] |
| Flash Point | 126 °C | [3] |
| Density | 1.292 g/cm³ | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are key data points obtained from ¹H NMR and Mass Spectrometry.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | Solvent: DMSO-d₆ (400 MHz)Chemical Shifts (δ ppm): 3.944 (s, 3H, -OCH₃), 7.531 (d, 1H), 8.991 (d, 1H) | [2] |
| Mass Spectrometry | Method: ESIposm/z: 145 [M+H]⁺ | [2] |
| Predicted MS Adducts | [M+H]⁺: 145.01631[M+Na]⁺: 166.99825[M-H]⁻: 143.00175 | [5] |
Synthesis and Experimental Protocols
This compound can be synthesized via several routes. The following protocols detail two common laboratory-scale methods, starting from commercially available precursors.
Protocol 1: Synthesis from 3,5-Dichloropyridazine
This method involves a nucleophilic aromatic substitution reaction where one chlorine atom of 3,5-dichloropyridazine is selectively replaced by a methoxy group.
Experimental Workflow:
References
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-methoxypyridazine
This technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-5-methoxypyridazine, tailored for researchers, scientists, and professionals in drug development. This document details its chemical structure, physical and spectral properties, synthesis protocols, and its relevance in medicinal chemistry.
Core Chemical Properties
This compound is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a methoxy group. These functional groups impart specific reactivity and physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 123696-02-6 | [1] |
| Molecular Formula | C₅H₅ClN₂O | [2] |
| Molecular Weight | 144.56 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Boiling Point | 285 °C (predicted) | [2][4] |
| Density | 1.292 g/cm³ (predicted) | [2][4] |
| Flash Point | 126 °C (predicted) | [2][4] |
| XLogP3 | 0.8 | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |
Spectroscopic Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, some data has been reported in the context of synthetic procedures.
Table 2: Spectral Data of this compound
| Spectrum | Data | Source |
| Mass Spectrum (LC-MS, ESI+) | m/z = 145 [M+H]⁺ | [5] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 3.94 (s, 3H, -OCH₃), 7.53 (d, 1H, Ar-H), 8.99 (d, 1H, Ar-H) | [5] |
| ¹³C NMR | Data not available | - |
| Infrared (IR) | Data not available | - |
Note: The reported ¹H NMR data from ChemicalBook is presented here in a standardized format. The original source contains additional numerical values of uncertain significance.
Experimental Protocols
The synthesis of this compound can be achieved through several routes. Two common laboratory-scale procedures are detailed below.
Synthesis from 5-Methoxypyridazin-3(2H)-one
This protocol involves the chlorination of a pyridazinone precursor.
Experimental Workflow: Synthesis from 5-Methoxypyridazin-3(2H)-one
Caption: Synthesis of this compound.
Detailed Methodology:
-
5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) is suspended in phosphoryl chloride (1.5 mL, 16 mmol).[5]
-
The reaction mixture is stirred at 100 °C for 10 minutes.[5]
-
After completion, the mixture is carefully poured into ice water, and the pH is adjusted to alkaline with the addition of sodium carbonate.[5]
-
The aqueous mixture is then extracted with diethyl ether.[5]
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[5]
-
The resulting residue is recrystallized from 1,2-dichloroethane to yield the final product.[5]
Synthesis from 3,5-Dichloropyridazine
This method involves a nucleophilic substitution of a chlorine atom with a methoxy group.
Experimental Workflow: Synthesis from 3,5-Dichloropyridazine
Caption: Alternative synthesis of this compound.
Detailed Methodology:
-
To a solution of 3,5-dichloropyridazine (300 mg) in methanol (2 mL), a 5.4 M solution of sodium methoxide in methanol (0.410 mL) is added.[5]
-
The reaction mixture is stirred for 1 hour at 90 °C.[5]
-
The reaction is quenched with water and extracted with ethyl acetate.[5]
-
The organic phase is washed sequentially with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.[5]
-
The organic layer is then dried over MgSO₄ and concentrated in vacuo to yield the product.[5]
Role in Drug Discovery and Development
The pyridazine scaffold is a recognized pharmacophore present in numerous biologically active molecules. The unique arrangement of nitrogen atoms in the pyridazine ring allows for specific hydrogen bonding interactions with biological targets.[6]
While this compound itself is not an active pharmaceutical ingredient, it serves as a crucial building block for the synthesis of novel therapeutic agents. The chlorine and methoxy groups offer multiple points for chemical modification, enabling the creation of diverse chemical libraries for drug screening. Pyridazine derivatives have been investigated for a range of therapeutic applications, including their use as splicing modulators and for the treatment of infectious diseases.[7][8]
Logical Relationship: Role of Pyridazine Scaffolds in Drug Discovery
Caption: The role of pyridazine scaffolds in drug discovery.
This diagram illustrates how versatile building blocks like this compound are chemically modified to generate libraries of compounds. These libraries are then screened to identify molecules with desired biological activity, which subsequently undergo structure-activity relationship studies and lead optimization to develop potential drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. 5-Chloro-3-methoxypyridazine | C5H5ClN2O | CID 137464877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3-chloro-5,5-dimethyl hydantoin [webbook.nist.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) as potent estrogen receptor alpha inhibitors: targeted treatment of hormone-dependent breast cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-5-methoxypyridazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. This document outlines two distinct and reliable synthetic pathways to obtain this compound, complete with detailed experimental protocols and a summary of quantitative data.
Core Synthesis Pathways
Two primary synthetic routes for the preparation of this compound have been identified and are detailed below. The first pathway proceeds via a nucleophilic aromatic substitution reaction on a dichlorinated pyridazine precursor. The second pathway involves the chlorination of a methoxypyridazinone intermediate.
Pathway 1: Nucleophilic Aromatic Substitution of 3,5-Dichloropyridazine
This method involves the selective methoxylation of 3,5-dichloropyridazine using sodium methoxide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces one of the chlorine atoms on the pyridazine ring.
Pathway 2: Chlorination of 5-Methoxypyridazin-3(2H)-one
This alternative route utilizes 5-methoxypyridazin-3(2H)-one as the starting material, which is then chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the two described synthesis pathways for this compound.
| Parameter | Pathway 1: Nucleophilic Aromatic Substitution | Pathway 2: Chlorination |
| Starting Material | 3,5-Dichloropyridazine | 5-Methoxypyridazin-3(2H)-one |
| Key Reagents | Sodium methoxide, Methanol | Phosphorus oxychloride |
| Reaction Temperature | 90°C | 100°C |
| Reaction Time | 1 hour | 10 minutes |
| Yield | Not explicitly stated, but preparable from 300 mg starting material | 45% |
| Analytical Data (LC-MS) | r = 0.85 mm; MS (ESIpos): m/z = 145 [M + H]⁺ | r = 0.85 mm; MS (ESIpos): m/z = 145 [M + H]⁺ |
| Analytical Data (¹H-NMR) | (400 MHz, DMSO-d6) δ (ppm): 3.944 (s, 3H), 7.531 (d, J=2.4 Hz, 1H), 8.991 (d, J=2.4 Hz, 1H) | (400 MHz, DMSO-d6) δ (ppm): 3.944 (s, 3H), 7.531 (d, J=2.4 Hz, 1H), 8.991 (d, J=2.4 Hz, 1H) |
Experimental Protocols
Protocol for Pathway 1: Synthesis of this compound from 3,5-Dichloropyridazine
Materials:
-
3,5-Dichloropyridazine (300 mg)
-
5.4 M solution of sodium methoxide in Methanol (0.410 mL)
-
Methanol (MeOH) (2 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
5% solution of KHSO₄
-
Saturated solution of NaHCO₃
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-dichloropyridazine (300 mg) in MeOH (2 mL), add a 5.4 M solution of sodium methoxide in MeOH (0.410 mL).
-
Stir the reaction mixture for 1 hour at 90°C.
-
Quench the reaction with H₂O and extract with EtOAc.
-
Wash the organic phase with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.
-
Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the product.
Protocol for Pathway 2: Synthesis of this compound from 5-Methoxypyridazin-3(2H)-one
Materials:
-
5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol)
-
Phosphoryl chloride (POCl₃) (1.5 mL, 16 mmol)
-
Ice water
-
Sodium carbonate
-
Ether
-
Anhydrous magnesium sulfate
-
1,2-Dichloroethane
Procedure:
-
Suspend 5-methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) in phosphoryl chloride (1.5 mL, 16 mmol).
-
Stir the reaction mixture at 100°C for 10 minutes.
-
After completion of the reaction, slowly pour the mixture into ice water.
-
Adjust the pH to alkaline by adding sodium carbonate.
-
Extract the mixture with ether.
-
Combine the organic phases and dry with anhydrous magnesium sulfate.
-
After filtration, remove the solvent by distillation under reduced pressure.
-
Recrystallize the resulting residue with 1,2-dichloroethane to give 130 mg of this compound (45% yield).
Visualizations
Synthesis Pathway of this compound
Caption: Two synthetic routes to this compound.
Experimental Workflow for Synthesis Pathway 1
Caption: Workflow for the synthesis from 3,5-dichloropyridazine.
Potential Biological Activities of Pyridazine Derivatives
The pyridazine core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific signaling pathways for this compound are not extensively documented, its structural class is associated with various pharmacological effects.
Caption: Potential biological roles of pyridazine-based compounds.
An In-depth Technical Guide to the Starting Materials for 3-Chloro-5-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methoxypyridazine is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine core is a common scaffold in a variety of biologically active compounds, and the specific substitution pattern of this compound, featuring a reactive chlorine atom and an electron-donating methoxy group, makes it a versatile intermediate for the synthesis of novel therapeutic agents. Pyridazine derivatives have been investigated for a wide range of pharmacological activities, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. This guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the necessary starting materials and experimental protocols.
Core Synthetic Pathways
The synthesis of this compound is primarily achieved through two main routes, starting from either 3,5-Dichloropyridazine or 5-Methoxypyridazin-3(2H)-one. The choice of route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Synthesis of Starting Material: 3,5-Dichloropyridazine
A common method for the preparation of 3,5-Dichloropyridazine involves the reaction of maleic anhydride with hydrazine, followed by chlorination.
digraph "Synthesis of 3,5-Dichloropyridazine" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5];
edge [fontname="Arial", fontsize=11];
MaleicAnhydride [label="Maleic Anhydride", fillcolor="#F1F3F4", style=filled];
Hydrazine [label="Hydrazine", fillcolor="#F1F3F4", style=filled];
MaleicHydrazide [label="Maleic Hydrazide", fillcolor="#F1F3F4", style=filled];
Dichloropyridazine [label="3,5-Dichloropyridazine", fillcolor="#FBBC05", style=filled];
POCl3 [label="POCl₃", shape=plaintext];
MaleicAnhydride -> MaleicHydrazide [label="+ Hydrazine"];
MaleicHydrazide -> Dichloropyridazine [label="+ POCl₃"];
}
Synthesis of this compound from 3,5-Dichloropyridazine.
Route 2: From 5-Methoxypyridazin-3(2H)-one
This alternative route involves the chlorination of 5-Methoxypyridazin-3(2H)-one. This transformation is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃).
```dot
digraph "Route 2: From 5-Methoxypyridazin-3(2H)-one" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5];
edge [fontname="Arial", fontsize=11];
Methoxypyridazinone [label="5-Methoxypyridazin-3(2H)-one", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
FinalProduct [label="this compound", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
POCl3 [label="POCl₃", shape=plaintext];
Methoxypyridazinone -> FinalProduct [label="+ POCl₃"];
}
General drug discovery workflow utilizing a pyridazine building block.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pyridazine-containing compounds with potential therapeutic applications. The synthetic routes from 3,5-Dichloropyridazine and 5-Methoxypyridazin-3(2H)-one are both effective methods for its preparation. The choice of a particular route will depend on various factors, including the availability of starting materials and the desired scale of the reaction. The detailed protocols and data presented in this guide are intended to assist researchers in the efficient synthesis and utilization of this important building block in their drug discovery and development endeavors.
An In-depth Technical Guide to the NMR Spectra of 3-Chloro-5-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral properties of 3-chloro-5-methoxypyridazine. Due to the limited availability of public experimental data, this document combines reported experimental ¹H NMR data with theoretically predicted ¹³C NMR data to offer a comprehensive analytical profile. Detailed experimental protocols for the synthesis of this compound are also included.
Chemical Structure
Caption: Chemical structure of this compound.
NMR Spectroscopic Data
The following tables summarize the available ¹H NMR and predicted ¹³C NMR spectral data for this compound.
¹H NMR Data
The experimental ¹H NMR data presented below is sourced from a publicly available dataset and was recorded on a 400 MHz spectrometer in DMSO-d₆.[1] The interpretation of the raw data requires careful consideration of solvent and impurity peaks.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| 8.99 | d | H-6 | The doublet arises from coupling with H-4. |
| 7.53 | d | H-4 | The doublet arises from coupling with H-6. |
| 3.94 | s | -OCH₃ | Singlet corresponding to the methoxy group protons. |
| 3.32 | - | H₂O | Residual water in the NMR solvent. |
| 2.50 | - | DMSO-d₅ | Residual solvent peak. |
Note on ¹H NMR Data: The provided source data includes several entries around the solvent peak (2.495, 2.499, 2.503 ppm) and presents the data with unconventional parenthetical values. The interpretation above focuses on the signals most likely attributable to this compound and common NMR impurities. The signals at 8.99 ppm and 7.53 ppm are consistent with the expected deshielded aromatic protons of the pyridazine ring, and the signal at 3.94 ppm is characteristic of a methoxy group.
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 164.0 | C-5 |
| 150.1 | C-3 |
| 131.5 | C-6 |
| 116.8 | C-4 |
| 56.2 | -OCH₃ |
Disclaimer: This ¹³C NMR data is based on computational prediction and should be used as a reference. Experimental verification is recommended for definitive assignment.
Experimental Protocols: Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Method 1: From 3,5-Dichloropyridazine
This method involves the nucleophilic substitution of a chlorine atom with a methoxy group.
Reaction Scheme:
3,5-Dichloropyridazine + Sodium Methoxide → this compound
Procedure: [1]
-
To a solution of 3,5-dichloropyridazine (300 mg) in methanol (2 mL), a 5.4 M solution of sodium methoxide in methanol (0.410 mL) is added.
-
The reaction mixture is stirred for 1 hour at 90°C.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic phase is washed sequentially with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.
-
The organic layer is dried over MgSO₄ and concentrated in vacuo to yield the product.
Method 2: From 5-Methoxypyridazin-3(2H)-one
This method involves the chlorination of a pyridazinone precursor.
Reaction Scheme:
5-Methoxypyridazin-3(2H)-one + POCl₃ → this compound
Procedure: [1]
-
5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) is suspended in phosphoryl chloride (1.5 mL, 16 mmol).
-
The reaction mixture is stirred at 100°C for 10 minutes.
-
Upon completion, the mixture is slowly poured into ice water.
-
The pH is adjusted to be alkaline by the addition of sodium carbonate.
-
The mixture is subsequently extracted with ether.
-
The combined organic phases are dried with anhydrous magnesium sulfate.
-
After filtration, the solvent is removed by distillation under reduced pressure.
-
The resulting residue is recrystallized from 1,2-dichloroethane to give the final product.
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound from 3,5-dichloropyridazine.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 3-Chloro-5-methoxypyridazine: Synthesis and Structural Elucidation
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 3-chloro-5-methoxypyridazine, a heterocyclic compound of interest in medicinal chemistry. While the definitive crystal structure of this compound is not publicly available at the time of this writing, this document outlines the necessary experimental protocols for its synthesis and a detailed workflow for its structural determination via single-crystal X-ray diffraction. The provided methodologies are based on established chemical and crystallographic practices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in further research.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | PubChem |
| Molecular Weight | 144.56 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| SMILES | COC1=CC(=NN=C1)Cl | PubChem |
| InChI | InChI=1S/C5H5ClN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3 | PubChem |
| CAS Number | 123696-02-6 | Anichem |
Table 1: Physicochemical data for this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom in 3,5-dichloropyridazine with a methoxy group.
The reaction proceeds via the selective replacement of one chlorine atom with a methoxy group from sodium methoxide.[1]
The following is a generalized experimental protocol for the synthesis of this compound from 3,5-dichloropyridazine.
Materials:
-
3,5-Dichloropyridazine
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloropyridazine in anhydrous methanol.
-
Addition of Reagent: To the stirred solution, add a stoichiometric equivalent of sodium methoxide. The addition may be done portion-wise or as a solution in methanol.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure the completion of the monosubstitution reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Hypothetical Crystal Structure Determination
As the crystal structure of this compound has not been reported, this section details a standard experimental workflow for its determination using single-crystal X-ray diffraction. This is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2]
The process of determining a crystal structure can be broken down into several key stages, from crystal growth to the final refinement of the atomic model.
3.2.1. Single Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.
-
Method: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.
-
Solvent Selection: A suitable solvent or solvent system must be chosen in which this compound is moderately soluble. A solvent screen with solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, and mixtures thereof) should be performed.
-
Procedure:
-
Prepare a saturated solution of purified this compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, loosely capped or covered with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed in a vibration-free environment over several days to weeks.
-
Once suitable crystals have formed, they should be carefully harvested.
-
3.2.2. X-ray Diffraction Data Collection
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is required.
-
Procedure:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms.
-
The diffractometer software is used to determine the unit cell parameters and the crystal orientation.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.
-
3.2.3. Structure Solution and Refinement
-
Software: Specialized crystallographic software packages (e.g., Olex2, SHELX, or WinGX) are used for data processing, structure solution, and refinement.
-
Procedure:
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods.
-
Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
-
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound and a comprehensive, albeit hypothetical, protocol for the determination of its crystal structure. While the crystal structure of this specific molecule is not yet publicly available, the methodologies outlined here represent the standard procedures that would be employed for its elucidation. The availability of a definitive crystal structure would be of significant value to the scientific community, providing crucial insights for medicinal chemistry and drug design efforts.
References
The Chloropyridazine Core: A Technical Guide to its Reactivity and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of a chlorine atom to this core creates a versatile building block, the chloropyridazine, whose reactivity has been extensively exploited in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical reactivity of the chloropyridazine core, with a focus on its application in drug development. We present a summary of key reactions, detailed experimental protocols, and an overview of its role in targeting significant biological pathways.
Reactivity of the Chloropyridazine Core
The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, is further amplified by the inductive effect of the chlorine substituent. This electronic characteristic makes the chloropyridazine core particularly susceptible to nucleophilic aromatic substitution (SNAr) and a competent partner in various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of chloropyridazine functionalization. The chlorine atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction is fundamental in the synthesis of diverse chloropyridazine derivatives.
Table 1: Nucleophilic Aromatic Substitution of Chloropyridazines - Representative Examples
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Ammonia in Methanol | 130°C, 96 hours | 6-Chloropyridazin-3-amine | 61 | [1] |
| 3,6-Dichloropyridazine | Hydrazine Hydrate | Reflux | 3-Chloro-6-hydrazinylpyridazine | - | [2] |
| 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde | Thiazolidine-2,4-dione | 10% KOH, absolute ethanol, rt, 24 h | Corresponding thiazolidinedione derivative | 40-50 | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and the chloropyridazine core is an excellent substrate for these transformations. Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are commonly employed to introduce aryl, heteroaryl, amino, and alkenyl moieties.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the chloropyridazine core and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyridazine derivatives.
Table 2: Suzuki-Miyaura Coupling of Chloropyridazines - Representative Examples
| Chloropyridazine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 22-65 | [4] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 14-28 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/het-aryl boronic acids | Pd(PPh₃)₄ | - | - | 70-80 | 18-22 | - | [6] |
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-substituted pyridazine derivatives. This reaction is crucial for introducing amine functionalities that can serve as key pharmacophores.
Table 3: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine - Representative Conditions
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 | [7] |
| Benzylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-BuOH | 90 | 12 | 80-90 | [7] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution: Synthesis of 6-Chloropyridazin-3-amine[1]
-
To a 2.0 M solution of ammonia in methanol, slowly add 3,6-dichloropyridazine.
-
Heat the reaction mixture in a sealed vessel at 130°C for 96 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-chloropyridazin-3-amine as a white solid.
General Protocol for Suzuki-Miyaura Cross-Coupling[5]
-
In a reaction vessel, combine the chloropyridazine substrate (1.0 equiv), the boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and 2 M aqueous Na₂CO₃ solution.
-
Add a mixture of DME and ethanol as the solvent.
-
Heat the reaction mixture at 80°C under a nitrogen atmosphere for 48 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and extract with chloroform.
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
General Protocol for Buchwald-Hartwig Amination[7]
-
In a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Under a positive flow of argon, add the chloropyridazine substrate (1.0 equiv) and the amine (1.2 equiv).
-
Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110°C) for the specified time, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Significance and Signaling Pathways
Chloropyridazine derivatives have emerged as potent modulators of various biological pathways implicated in cancer and inflammation. Of particular note is their activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1) and their ability to induce apoptosis.
PARP-1 Inhibition
PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[8] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.[8] Certain chloropyridazine-containing molecules have been designed as PARP-1 inhibitors, binding to the catalytic pocket and preventing the synthesis of poly(ADP-ribose) chains, thereby disrupting DNA repair and leading to cancer cell death.[3][9]
Caption: PARP-1 inhibition by chloropyridazine derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. It is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[10][11] Chloropyridazine-containing compounds can induce apoptosis by inhibiting anti-apoptotic proteins or by activating pro-apoptotic pathways, ultimately leading to the activation of executioner caspases like caspase-3.[3][12]
Caption: Overview of extrinsic and intrinsic apoptosis pathways.
Experimental Workflow
The synthesis and evaluation of novel chloropyridazine derivatives typically follow a structured workflow, from initial reaction setup to final biological assessment.
Caption: General experimental workflow for chloropyridazine derivatives.
Conclusion
The chloropyridazine core represents a highly valuable and versatile scaffold in modern drug discovery. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient generation of diverse molecular libraries. The demonstrated ability of chloropyridazine derivatives to modulate key biological pathways, such as DNA repair and apoptosis, underscores their therapeutic potential. This guide provides a foundational understanding of the chemistry and biological relevance of the chloropyridazine core, intended to aid researchers in the design and synthesis of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1: Structural insights and pharmacological targets for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties of Substituted Pyridazines: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of substituted pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document delves into the influence of various substituents on the pyridazine core, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Introduction to Pyridazines
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a high dipole moment, weak basicity, and distinct hydrogen-bonding capabilities, making them attractive scaffolds in drug design and for the development of novel materials.[1] The electron-deficient nature of the pyridazine ring, a consequence of the electronegative nitrogen atoms, significantly influences the electronic properties of its substituted derivatives.[2] Understanding these properties is crucial for predicting molecular interactions, reactivity, and biological activity.
Quantitative Electronic Data of Substituted Pyridazines
The electronic character of substituted pyridazines can be quantified through various experimental and computational parameters. This section summarizes key data in a structured format to facilitate comparison.
Acidity and Basicity (pKa Values)
The pKa of a molecule is a critical parameter that influences its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The pyridazine ring is weakly basic.[3] Substituents on the ring can significantly alter its pKa. Electron-donating groups generally increase basicity (higher pKa of the conjugate acid), while electron-withdrawing groups decrease it.
| Compound | Substituent(s) | pKa | Reference(s) |
| Pyridazine | - | 2.33 | [4] |
| 4-Methylpyridazine | 4-CH₃ | 2.93 | [3] |
| 3-Hydroxypyridazine | 3-OH | 10.46, -1.8 | [4] |
| 3,6-Dihydroxypyridazine | 3,6-di-OH | 5.67, -2.2, 13 | [4] |
| 4-Methoxypyridazine | 4-OCH₃ | 3.70 | [4] |
Redox Potentials
The redox potentials of pyridazine derivatives are important indicators of their electron-accepting or -donating capabilities and are relevant for their application in materials science and for understanding their metabolic fate. Cyclic voltammetry is a common technique used to determine these properties.
| Compound | Substituent(s) | First Reduction Potential (V vs. Fc/Fc⁺) | Second Reduction Potential (V vs. Fc/Fc⁺) | Reference(s) |
| 3,6-Dichloropyridazine | 3,6-di-Cl | -1.88 | -2.24 (third wave at -2.64) | [5] |
| 3-Amino-6-chloropyridazine | 3-NH₂, 6-Cl | -2.28 | -2.62 | [5] |
| 3-Chloro-6-(4'-nitroanilino)pyridazine | 3-Cl, 6-(p-NO₂-anilino) | -1.52 | -2.32 | [5] |
Hammett Substituent Constants (σ) and Reaction Constants (ρ)
Spectroscopic Data
UV-Vis and NMR spectroscopy provide valuable information about the electronic structure and environment of pyridazine derivatives.
The position of the UV-Vis absorption maximum is influenced by the extent of π-conjugation and the presence of electron-donating and -accepting groups.
| Compound | Substituent(s) | λmax (nm) | Solvent | Reference(s) |
| 3,6-Dichloropyridazine | 3,6-di-Cl | 268 | Acetonitrile | [5] |
| 3-Amino-6-chloropyridazine | 3-NH₂, 6-Cl | 308 | Acetonitrile | [5] |
| 3-Chloro-6-(4'-nitroanilino)pyridazine | 3-Cl, 6-(p-NO₂-anilino) | 410 | Acetonitrile | [5] |
NMR chemical shifts are sensitive to the electron density around the nuclei, providing a detailed picture of the electronic environment within the molecule.
| Compound | Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Reference(s) |
| Pyridazine | H-3, H-6 | 9.21 | - | [7] |
| H-4, H-5 | 7.51 | - | [7] | |
| 4-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one | H-pyri | 7.88 | 161.84 (C=O) | [8] |
| 4-(2,6-Dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | H-Pyz | 6.89 | 160.77 (C=O) | [8] |
Experimental Protocols
This section outlines the methodologies for key experiments used to determine the electronic properties of substituted pyridazines.
Determination of pKa Values
The pKa values of pyridazine derivatives can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. Computational methods, such as those based on Density Functional Theory (DFT), can also provide reliable predictions.[9]
Experimental Workflow for pKa Determination (Spectrophotometric Method)
Caption: Workflow for spectrophotometric pKa determination.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a compound.
Experimental Protocol for Cyclic Voltammetry
-
Solution Preparation: Prepare a solution of the pyridazine derivative (typically 1 mM) in a suitable organic solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Data Acquisition:
-
Set the initial and final potentials to values that bracket the expected redox events.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram by scanning the potential from the initial to the final value and then back to the initial potential.
-
-
Internal Standard: After the initial measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene) and record the voltammogram again to calibrate the potential scale.
-
Data Analysis: Determine the half-wave potentials (E₁/₂) from the anodic and cathodic peak potentials.
In Vitro COX-2 Inhibition Assay
The inhibitory activity of substituted pyridazines against cyclooxygenase-2 (COX-2) is a key measure of their potential as anti-inflammatory agents.
Experimental Protocol for In Vitro COX-2 Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds (substituted pyridazines) in a suitable buffer (e.g., Tris-HCl).
-
Incubation:
-
To each well of a 96-well plate, add the COX-2 enzyme solution.
-
Add the test compound at various concentrations.
-
Incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation: Add the arachidonic acid solution to each well to start the enzymatic reaction.
-
Reaction Termination and Detection: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride). The amount of prostaglandin produced is then determined using a colorimetric detection method, often involving a peroxidase-based reaction.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[10]
Signaling Pathway: COX-2 Inhibition by Substituted Pyridazines
Many substituted pyridazines exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Caption: COX-2 signaling pathway and its inhibition.
This pathway illustrates how inflammatory stimuli lead to the release of arachidonic acid from cell membranes.[11] The COX-2 enzyme then converts arachidonic acid into prostaglandins, which in turn mediate the inflammatory response.[5][12] Substituted pyridazines can selectively bind to and inhibit the activity of COX-2, thereby blocking the production of prostaglandins and reducing inflammation.
Conclusion
The electronic properties of substituted pyridazines are fundamental to their diverse applications, particularly in the realm of drug discovery. By understanding and quantifying these properties through techniques such as pKa determination, cyclic voltammetry, and various spectroscopic methods, researchers can engage in more rational drug design. The ability of certain pyridazine derivatives to act as selective COX-2 inhibitors highlights the therapeutic potential of this heterocyclic scaffold. This guide provides a foundational resource for scientists and professionals working with substituted pyridazines, offering a compilation of key data and methodologies to aid in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Chloro-5-methoxypyridazine and Its Derivatives
These application notes provide detailed procedures for the synthesis of 3-chloro-5-methoxypyridazine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the chloro and methoxy groups on the pyridazine ring offers multiple points for further chemical modification, making it a valuable building block for creating diverse molecular architectures. This document outlines two primary synthetic routes to the parent compound and discusses general protocols for its further derivatization.
Synthesis of this compound
Two common methods for the synthesis of this compound are presented below, utilizing different starting materials.
Method 1: From 3,5-Dichloropyridazine
This method involves the nucleophilic substitution of a chlorine atom in 3,5-dichloropyridazine with a methoxy group.
Experimental Protocol:
-
To a solution of 3,5-dichloropyridazine (300 mg) in methanol (2 mL), add a 5.4 M solution of sodium methoxide in methanol (0.410 mL).
-
Stir the reaction mixture for 1 hour at 90°C.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic phase with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.
-
Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the product.[1]
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product |
| 3,5-Dichloropyridazine | Sodium Methoxide | Methanol | 1 hour | 90°C | This compound |
Reaction Workflow:
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-5-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures which are common motifs in pharmaceuticals and functional materials.
3-Chloro-5-methoxypyridazine is a valuable heterocyclic building block. The presence of the electron-deficient pyridazine core, along with the chloro and methoxy substituents, offers unique reactivity and opportunities for selective functionalization. The Suzuki coupling of this compound with various aryl- and heteroarylboronic acids provides a direct route to novel 3-substituted-5-methoxypyridazine derivatives, which are of significant interest in drug discovery programs.
These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki coupling of this compound, based on established methods and specific examples.
Data Presentation: Summary of Suzuki Coupling Reactions
Due to the limited number of publicly available, detailed examples for the Suzuki coupling of this compound, the following table includes a specific example found in the patent literature and representative conditions adapted from reactions with structurally similar chloro-heterocycles. This table serves as a starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | (4-((4,4-dimethyl-1,3-dioxan-2-yl)methyl)phenyl)boronic acid | PdCl₂(dppf) (5) | - | K₃PO₄ (2) | p-dioxane/H₂O (4:1) | 105 | 0.5 | Not Reported | Microwave-assisted reaction.[1][2] |
| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12-24 | Estimated High | General conditions for chloro-heterocycles. |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12-24 | Estimated High | Alternative conditions for challenging couplings. |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12 | Estimated Moderate-High | Classic conditions, may require longer reaction times. |
Experimental Protocols
The following are detailed experimental protocols for conducting Suzuki coupling reactions with this compound.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a specific example of a Suzuki coupling with this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-((4,4-dimethyl-1,3-dioxan-2-yl)methyl)phenyl)boronic acid)
-
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [PdCl₂(amphos)] or similar pre-catalyst
-
Potassium phosphate (K₃PO₄)
-
p-Dioxane, anhydrous
-
Water, degassed
-
Microwave reactor vials
-
Standard glassware for work-up and purification
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(amphos), 0.05 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed p-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 105 °C and hold for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-methoxypyridazine.
Protocol 2: Conventional Heating with Buchwald Ligands
This protocol provides general conditions that are often successful for the Suzuki coupling of less reactive aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos or XPhos ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
-
Schlenk tube or round-bottom flask with condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (K₃PO₄ or Cs₂CO₃, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (Toluene or 1,4-Dioxane) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
Mandatory Visualizations
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
References
Functionalization of the Pyridazine Ring: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged heterocyclic motif with significant applications in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in the design of novel therapeutics and functional materials. This document provides detailed application notes and experimental protocols for key methods used in the functionalization of the pyridazine ring, including Suzuki-Miyaura cross-coupling, C-H arylation, and inverse electron demand Diels-Alder reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Halopyridazines
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the pyridazine core. This method is particularly valuable for the synthesis of biaryl structures, which are common in pharmacologically active compounds.
Application Notes
Palladium-catalyzed Suzuki-Miyaura coupling of halopyridazines, particularly chloro- and bromopyridazines, offers a robust strategy for creating diverse molecular libraries for drug discovery screening. The reaction generally proceeds with good to excellent yields and tolerates a wide range of functional groups on both the pyridazine and the boronic acid coupling partners. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high efficiency, especially with less reactive chloropyridazines.
A general workflow for optimizing the Suzuki-Miyaura coupling of a halopyridazine is depicted below. This iterative process of screening catalysts, ligands, bases, and solvents is essential for identifying the optimal conditions for a specific substrate.
Caption: High-throughput screening workflow for Suzuki-Miyaura reaction optimization.
Quantitative Data
The following table summarizes the results for the Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with various arylboronic acids, demonstrating the substrate scope of this reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 28 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 25 |
| 3 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 14 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 22 |
| 5 | Furan-2-ylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 19 |
Data compiled from various sources demonstrating typical yields for this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine.[1]
This protocol describes the general procedure for the Suzuki-Miyaura cross-coupling of a bromopyridazine derivative with an arylboronic acid.
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol)
-
Appropriate (hetero)aromatic boronic acid (0.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Ethanol (2 mL)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the corresponding (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol%).
-
Add DME (8 mL), ethanol (2 mL), and the 2 M aqueous Na₂CO₃ solution (1 mL) to the flask.
-
Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere and stir for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyridazine.
Palladium-Catalyzed C-H Arylation of Pyridazines
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic systems. Palladium-catalyzed C-H arylation of pyridazines allows for the direct formation of C-C bonds without the need for pre-functionalized starting materials, such as halopyridazines.
Application Notes
This methodology is particularly attractive for late-stage functionalization of complex molecules containing a pyridazine core. The regioselectivity of the C-H arylation can often be controlled by the electronic and steric properties of the substituents on the pyridazine ring. The reaction typically requires a palladium catalyst, an oxidant, and a suitable directing group if high regioselectivity is desired.
The catalytic cycle for a directed C-H arylation is illustrated below. The directing group facilitates the formation of a palladacycle intermediate, which then undergoes reaction with the aryl halide.
Caption: Simplified catalytic cycle for directed C-H arylation of pyridazines.
Quantitative Data
The following table presents data on the intramolecular palladium-catalyzed C-H arylation of N-aryl-2-quinolinecarboxyamides, which contain a pyridine ring, a close structural analog to pyridazine, demonstrating the feasibility of such transformations.
| Entry | Substrate | Ligand | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(2-bromophenyl)quinoline-2-carboxamide | None | K₂CO₃, n-Bu₄NBr | 110 | 24 | 42 |
| 2 | N-(2-bromophenyl)quinoline-2-carboxamide | PPh₃ | K₂CO₃, n-Bu₄NBr | 110 | 24 | 94 |
| 3 | N-(2-bromophenyl)picolinamide | PPh₃ | K₂CO₃, n-Bu₄NBr | 110 | 24 | 70 |
| 4 | N-(2-bromophenyl)-6-methylpicolinamide | PPh₃ | K₂CO₃, n-Bu₄NBr | 110 | 24 | 77 |
| 5 | N,N'-bis(2-bromophenyl)pyridine-2,6-dicarboxamide | PPh₃ | K₂CO₃, n-Bu₄NBr | 110 | 24 | 87 |
Data adapted from a study on intramolecular C-H arylation of pyridine derivatives, showcasing the potential for pyridazine systems.
Experimental Protocol: Intramolecular Palladium-Catalyzed C-H Arylation.[2]
This protocol describes a typical procedure for the intramolecular C-H arylation of a pyridine derivative.
Materials:
-
N-(2-bromophenyl)quinoline-2-carboxamide (0.100 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (0.304 mmol)
-
Tetrabutylammonium bromide (n-Bu₄NBr) (0.098 mmol)
-
N,N-Dimethylacetamide (DMA) (3.1 mL)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a screw-capped test tube equipped with a magnetic stirring bar, add N-(2-bromophenyl)quinoline-2-carboxamide (0.100 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (10 mol%), K₂CO₃ (0.304 mmol), and n-Bu₄NBr (0.098 mmol).
-
Add DMA (3.1 mL) to the test tube.
-
Seal the test tube and heat the mixture to 110 °C with stirring for 24 hours.
-
After cooling to room temperature, add water (3 mL) to the reaction mixture.
-
Extract the product with dichloromethane (3 x 2 mL).
-
Combine the organic extracts and wash them with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material by silica gel column chromatography to obtain the cyclized product.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy for the synthesis of pyridazine derivatives. This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as an alkene or alkyne.
Application Notes
The IEDDA reaction is highly efficient and often proceeds under mild conditions with high regioselectivity. It is a valuable method for constructing the pyridazine ring with a variety of substituents, depending on the nature of the dienophile. This reaction has found applications in bioconjugation, materials science, and the synthesis of complex natural products.
The general mechanism of the IEDDA reaction between a tetrazine and an alkene is depicted below. The reaction proceeds through a concerted [4+2] cycloaddition, followed by the extrusion of dinitrogen to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.
Caption: Mechanism of the inverse electron demand Diels-Alder reaction.
Quantitative Data
The following table provides examples of the inverse electron demand Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with various dienophiles.
| Entry | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Toluene | 80 | 12 | 85 |
| 2 | 1-Hexene | Toluene | 80 | 24 | 70 |
| 3 | (E)-1,2-diphenylethene | Toluene | 110 | 48 | 90 |
| 4 | Phenylacetylene | Toluene | 80 | 12 | 92 |
| 5 | 1-Octyne | Toluene | 80 | 24 | 88 |
Data compiled from various sources illustrating the high efficiency of the IEDDA reaction.
Experimental Protocol: Inverse Electron Demand Diels-Alder Reaction.[3][4]
This protocol outlines a general procedure for the IEDDA reaction between dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and an alkene.
Materials:
-
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv)
-
Alkene (1.2 equiv)
-
Toluene
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the alkene (1.2 equiv) in toluene, add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv).
-
Heat the reaction mixture to 80-110 °C and stir for 12-48 hours, monitoring the reaction by TLC for the disappearance of the characteristic pink color of the tetrazine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding pyridazine derivative.
Microwave-Assisted Synthesis of Pyridazinones
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The synthesis of pyridazinones from 1,3-diketones and hydrazine hydrate is a classic condensation reaction that can be significantly enhanced by microwave irradiation.
Application Notes
This method provides a rapid and efficient route to a variety of substituted pyridazinones, which are important intermediates and possess a range of biological activities. The use of microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. The reaction is typically performed in a solvent or under solvent-free conditions.
The logical relationship between different functionalization strategies for the pyridazine ring is summarized in the diagram below. Starting from a simple pyridazine core, various methods can be employed to introduce functional groups, which can then be further elaborated using other transformations.
Caption: Logical relationships between different pyridazine functionalization strategies.
Quantitative Data
The following table illustrates the microwave-assisted synthesis of various pyridazinone derivatives from different 1,3-diketones and hydrazine hydrate.
| Entry | 1,3-Diketone | Hydrazine Derivative | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Acetylacetone | Hydrazine hydrate | 300 | 120 | 5 | 92 |
| 2 | Benzoylacetone | Hydrazine hydrate | 300 | 120 | 7 | 88 |
| 3 | Dibenzoylmethane | Hydrazine hydrate | 300 | 120 | 10 | 85 |
| 4 | Acetylacetone | Phenylhydrazine | 300 | 120 | 8 | 90 |
| 5 | Benzoylacetone | Phenylhydrazine | 300 | 120 | 10 | 86 |
Representative data showcasing the efficiency of microwave-assisted synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 3,6-Dimethylpyridazine.[5]
This protocol provides a general procedure for the microwave-assisted synthesis of a pyridazine from a 1,3-diketone and hydrazine hydrate.
Materials:
-
Acetylacetone (1,3-diketone) (10 mmol)
-
Hydrazine hydrate (12 mmol)
-
Ethanol (5 mL, optional, for solvent-based reactions)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, place acetylacetone (10 mmol) and hydrazine hydrate (12 mmol). If a solvent is used, add ethanol (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set power (e.g., 300 W) and temperature (e.g., 120 °C) for a specified time (e.g., 5-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Wash the crude product with cold ethanol or water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyridazine derivative.
These detailed notes and protocols provide a solid foundation for researchers to effectively functionalize the pyridazine ring, enabling the synthesis of novel compounds for a wide range of applications in drug discovery and materials science.
Application Notes and Protocols for the Use of 3-Chloro-5-methoxypyridazine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-chloro-5-methoxypyridazine and related pyridazine derivatives as key intermediates in the synthesis of novel agrochemicals. The pyridazine scaffold is a critical pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of activities including fungicidal, herbicidal, and insecticidal properties.[1] This document outlines synthetic protocols, quantitative biological data, and logical workflows for the development of new crop protection agents based on the pyridazine core structure.
Introduction to Pyridazine Derivatives in Agrochemicals
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in the design of modern agrochemicals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for targeting biological pathways in pests and weeds.[1] this compound, in particular, offers multiple reaction sites for chemical modification, allowing for the creation of diverse libraries of compounds for screening and optimization. While direct synthesis of a commercial agrochemical from this compound is not extensively documented in publicly available literature, the synthesis of structurally similar and biologically active pyridazine derivatives provides a clear blueprint for its potential applications.
This document will focus on a representative application: the synthesis of novel pyridazinone-based fungicides, drawing parallels from published research on related compounds.
Synthetic Applications and Experimental Protocols
The chloro- and methoxy- functional groups on the pyridazine ring of this compound allow for a variety of chemical transformations. The chlorine atom can be displaced via nucleophilic substitution, and the methoxy group can be cleaved to a hydroxyl group, which can then be further functionalized.
2.1. Synthesis of this compound
This compound can be synthesized from 3,5-dichloropyridazine by selective nucleophilic substitution with sodium methoxide.
-
Reaction: To a solution of 3,5-dichloropyridazine (1 equivalent) in methanol, a solution of sodium methoxide in methanol is added. The reaction mixture is heated to achieve the desired substitution.
A detailed experimental protocol for a similar reaction is as follows:
Protocol 1: Synthesis of this compound
-
Materials:
-
3,5-Dichloropyridazine
-
Sodium methoxide solution (e.g., 5.4 M in methanol)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Potassium bisulfate (KHSO₄) solution (5%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3,5-dichloropyridazine (e.g., 300 mg) in methanol (2 mL).
-
Add the 5.4 M solution of sodium methoxide in methanol (0.410 mL).
-
Stir the reaction mixture at 90°C for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic phase sequentially with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.
-
Dry the organic phase over MgSO₄ and concentrate in vacuo to obtain this compound.[2]
-
2.2. Synthesis of Fungicidal Pyridazinone Derivatives
While not starting directly from this compound, the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives provides a relevant example of how a chlorinated pyridazine core can be elaborated to produce potent fungicides.[1]
Protocol 2: Representative Synthesis of N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives
-
Materials:
-
5-Chloro-6-phenylpyridazin-3(2H)-one
-
Potassium carbonate (K₂CO₃)
-
Substituted benzyl halide (e.g., 4-nitrobenzyl bromide)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethanol
-
-
Procedure:
-
To a solution of 5-chloro-6-phenylpyridazin-3(2H)-one (1 equivalent) in DMF, add K₂CO₃ (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl halide (1.1 equivalents) and continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the final product.[1]
-
Quantitative Biological Data
The following table summarizes the in vitro antifungal activity of synthesized 5-chloro-6-phenylpyridazin-3(2H)-one derivatives against several plant pathogenic fungi at a concentration of 50 µg/mL.[1]
| Compound ID | Substituent (R) | Inhibition (%) vs. G. zeae | Inhibition (%) vs. F. oxysporum | Inhibition (%) vs. C. mandshurica |
| 3a | 2-Nitrobenzyl | 55.2 | 48.9 | 52.1 |
| 3b | 2-Nitrobenzyl | 55.2 | 48.9 | 52.1 |
| 3c | 4-Nitrobenzyl | 60.2 | 55.4 | 58.3 |
| 3d | 6-Chloropyridin-3-ylmethyl | 65.8 | 60.1 | 62.5 |
| 3e | 2-Fluorobenzyl | 58.7 | 52.3 | 55.6 |
Data extracted from "Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives"[1]
Visualizations
4.1. Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and screening of novel pyridazine-based agrochemicals.
Caption: Synthetic and screening workflow for pyridazine agrochemicals.
4.2. Representative Signaling Pathway
Many fungicides act by inhibiting specific enzymes or pathways essential for fungal growth, such as melanin biosynthesis. The following diagram represents a simplified schematic of a fungicide inhibiting a key enzyme in a fungal signaling pathway.
Caption: Inhibition of a key fungal enzyme by a pyridazine fungicide.
Conclusion
This compound and related chlorinated pyridazine derivatives are valuable intermediates for the synthesis of novel agrochemicals. The provided protocols and data for analogous compounds demonstrate a clear path for the development of new fungicidal agents. The versatility of the pyridazine core, combined with established synthetic methodologies, offers significant opportunities for researchers to create and test new compounds for enhanced crop protection.
References
Application Notes and Protocols: The Strategic Use of 3-Chloro-5-methoxypyridazine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Within this class of compounds, 3-chloro-5-methoxypyridazine has emerged as a versatile and highly valuable building block for the synthesis of targeted therapeutic agents, particularly kinase inhibitors. The strategic placement of the chloro and methoxy groups on the pyridazine ring offers a unique combination of reactivity and electronic properties, enabling medicinal chemists to readily generate diverse molecular libraries for drug discovery programs.
The chlorine atom at the 3-position is amenable to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of amine, alcohol, and carbon-based substituents, which are crucial for modulating the potency and selectivity of kinase inhibitors. The methoxy group at the 5-position can influence the regioselectivity of these reactions and contribute to the overall pharmacokinetic profile of the final compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on practical experimental procedures and data interpretation.
Synthesis of this compound
This compound can be synthesized from commercially available starting materials. One common method involves the reaction of 3,5-dichloropyridazine with sodium methoxide.[2]
General Synthetic Route:
Caption: Synthesis of this compound.
Application in Kinase Inhibitor Synthesis: Targeting Cyclin-Dependent Kinase 2 (CDK2)
Pyridazine derivatives have been successfully developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The following protocol describes the synthesis of a 3,6-disubstituted pyridazine derivative as a CDK2 inhibitor, a process where a 3-chloro-pyridazine derivative is a key intermediate.
Experimental Protocol: Synthesis of a 3,6-disubstituted Pyridazine CDK2 Inhibitor
This protocol is adapted from a known synthetic route for preparing 3,6-disubstituted pyridazine derivatives.[3]
Step 1: Nucleophilic Substitution of the Chlorine Atom
The chlorine atom of a 3-chloro-pyridazine derivative is displaced by an amine nucleophile.
-
Materials:
-
3,6-dichloropyridazine (as a representative starting material)
-
Amine (e.g., morpholine)
-
1,4-dioxane
-
Hünig's base (N,N-Diisopropylethylamine)
-
-
Procedure:
-
To a solution of 3,6-dichloropyridazine in 1,4-dioxane, add the desired amine and Hünig's base.
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aminated pyridazine intermediate.
-
Step 2: Further Functionalization
The second chlorine atom can be subsequently displaced by another nucleophile to generate the final 3,6-disubstituted pyridazine.
-
Materials:
-
3-chloro-6-(morpholin-4-yl)pyridazine (from Step 1)
-
Second amine (e.g., another substituted amine)
-
1,4-dioxane
-
Hünig's base
-
-
Procedure:
-
Follow the same procedure as in Step 1, using the product from the first step as the starting material and introducing a second, different amine.
-
The target 3,6-disubstituted pyridazine can be isolated and purified as described previously.
-
Biological Activity Data
The synthesized pyridazine derivatives can be evaluated for their inhibitory activity against various kinases. The half-maximal inhibitory concentration (IC50) is a common metric for the potency of an inhibitor.
| Compound | Target Kinase | IC50 (nM)[3] |
| 11e | CDK2 | 151 |
| 11h | CDK2 | 43.8 |
| 11l | CDK2 | 55.6 |
| 11m | CDK2 | 20.1 |
Note: The compound numbers are as reported in the cited literature.[3]
Signaling Pathway and Mechanism of Action
CDK2, in complex with its regulatory subunit Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.
Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.
Conclusion
This compound is a key synthetic intermediate that provides a versatile platform for the development of novel kinase inhibitors. Its chemical reactivity allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. The protocols and data presented herein serve as a guide for researchers in the field of drug discovery to leverage the synthetic utility of this valuable building block in their quest for new and effective therapies.
References
Troubleshooting & Optimization
Improving yield of 3-Chloro-5-methoxypyridazine synthesis
Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-methoxypyridazine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed experimental protocols to optimize the synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Nucleophilic Substitution: This route involves the reaction of 3,5-Dichloropyridazine with sodium methoxide, where one of the chlorine atoms is selectively replaced by a methoxy group.[1]
-
Chlorination: This method starts with 5-Methoxypyridazin-3(2H)-one, which is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.[1]
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters for optimizing the synthesis include reaction temperature, choice of solvent, stoichiometry of reagents, and reaction time. Careful control of these factors is essential to maximize yield and minimize the formation of impurities.[2][3] The purity of starting materials and the absence of moisture are also critical, especially when using moisture-sensitive reagents like POCl₃.[3]
Q3: What are some common impurities encountered in this synthesis?
A3: Depending on the synthetic route, common impurities may include unreacted starting materials, di-methoxylated pyridazine (in the nucleophilic substitution route), or isomeric byproducts. Inadequate temperature control can also lead to the formation of polymeric tars.[3]
Troubleshooting Guide
Issue 1: Low Yield
Q: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yields are a common issue and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Ensure the reaction time is adequate by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Verify that the reaction temperature is optimal for the specific protocol.[3] For the methoxylation of 3,5-Dichloropyridazine, a reaction temperature of 90°C is recommended.[1]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or side reactions.
-
Solution: Carefully check the molar equivalents of your reagents. For instance, in the chlorination of 5-Methoxypyridazin-3(2H)-one, a sufficient excess of POCl₃ should be used.[1]
-
-
Moisture Contamination: The presence of water can deactivate moisture-sensitive reagents like POCl₃.
-
Solution: Use flame-dried glassware and anhydrous solvents. Ensure all reagents are dry before use.[3]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Optimize reaction conditions (temperature, solvent, base) to favor the desired reaction pathway. Screening different solvents and bases can be critical for improving yield.[2]
-
-
Product Loss During Work-up: Significant amounts of product can be lost during extraction, washing, or purification steps.
Issue 2: Formation of a Dark Oil or Tar Instead of a Crystalline Solid
Q: The final product of my synthesis is a dark-colored, oily substance rather than the expected solid. What could have gone wrong?
A: The formation of a tar-like substance often indicates polymerization or the presence of significant impurities.
-
Excessive Reaction Temperature: Overheating can cause decomposition of reagents and lead to the formation of polymeric byproducts.[3]
-
Solution: Carefully monitor and control the reaction temperature within the recommended range for the protocol. For the chlorination reaction, the mixture should be heated to 100°C for a short duration (10 minutes).[1]
-
-
Incorrect Stoichiometry: An imbalance in the reactant ratios can promote side reactions that produce tars.[3]
-
Solution: Double-check the calculations for all reagents to ensure the correct stoichiometry.
-
-
Presence of Oxygen: Air leaks in the reaction setup can lead to oxidative side reactions, resulting in colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reagents or intermediates are sensitive to oxidation.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Chlorination |
| Starting Material | 3,5-Dichloropyridazine | 5-Methoxypyridazin-3(2H)-one |
| Key Reagent | Sodium Methoxide (5.4 M in MeOH) | Phosphorus Oxychloride (POCl₃) |
| Solvent | Methanol (MeOH) | None (POCl₃ acts as solvent) |
| Temperature | 90 °C | 100 °C |
| Reaction Time | 1 hour | 10 minutes |
| Reported Yield | Not specified, but a common route | 45% |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol is adapted from established procedures for similar nucleophilic aromatic substitution reactions.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Dichloropyridazine (1.0 eq) in methanol.
-
Reagent Addition: To the solution, add a 5.4 M solution of sodium methoxide in methanol (1.1 eq).
-
Reaction: Stir the reaction mixture at 90°C for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic phases with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product. Purify further by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of this compound via Chlorination
This protocol is based on a reported synthesis.[1]
-
Reaction Setup: In a round-bottom flask, suspend 5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) in phosphorus oxychloride (1.5 mL, 16 mmol).
-
Reaction: Stir the reaction mixture at 100°C for 10 minutes.
-
Work-up: After completion, cool the reaction mixture and slowly pour it into ice water.
-
Neutralization: Adjust the pH to alkaline by adding sodium carbonate.
-
Extraction: Extract the mixture with diethyl ether. Combine the organic phases and dry with anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent by distillation under reduced pressure. Recrystallize the resulting residue from 1,2-dichloroethane to yield this compound (130 mg, 45% yield).
Mandatory Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
Side reactions in pyridazine synthesis
Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common side reactions and challenges encountered during the synthesis of pyridazines.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during pyridazine synthesis in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: I am getting a low yield of my desired pyridazine product. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazine synthesis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials : Ensure the purity of your 1,4-dicarbonyl compounds, γ-ketoacids, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.[1][2]
-
Reaction Temperature : The reaction temperature is crucial. Low temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.
-
Solvent Choice : The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria.[2] Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.
-
pH of the Reaction Medium : For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.
-
Stoichiometry : In some cases, using a slight excess of hydrazine can help drive the cyclization reaction to completion.[3]
-
Water Removal : The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thus improving the yield.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in pyridazine synthesis.
Table 1: Effect of Reaction Conditions on Pyridazine Synthesis Yield
| Parameter | Condition A | Condition B | Effect on Yield | Reference |
| Solvent | Acetonitrile (MeCN) | Acetic Acid (AcOH) | In a Cu(II)-catalyzed aerobic cyclization, using MeCN yielded 1,6-dihydropyridazines, while AcOH directly afforded the oxidized pyridazines in good yields. | [4] |
| Phosphine Reagent | HMPT in DCM | P(n-Bu)3 in i-Pr2O | In a Diaza-Wittig reaction, P(n-Bu)3 gave higher yields of pyridazines (50-85%) compared to HMPT (27-68%). | [5] |
| Temperature | Low Temperature | Reflux | Reaction may be too slow at lower temperatures. Refluxing is often required to drive the reaction to completion. | [1][6] |
| Oxidizing Agent | Air | CrO3 in Acetic Acid | Dihydropyridazine intermediates can be oxidized to pyridazines. While air can sometimes suffice, stronger oxidizing agents like CrO3 may be needed for higher conversion. | [6] |
Issue 2: Formation of Multiple Products / Side Reactions
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazine synthesis?
A2: The formation of side products is a common challenge. Understanding these side reactions is key to minimizing their formation.
-
Hydrazone Formation : The initial reaction between a carbonyl group and hydrazine forms a hydrazone.[7] If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[7][8]
-
Formation of Regioisomers : When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazine products.[7] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[7][9]
-
Hydrazide Formation : If the starting material contains ester groups, hydrazine may react with them to form hydrazides, which is a competing side reaction.[3]
-
N-N Bond Cleavage : Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.[7]
-
Incomplete Oxidation : Many pyridazine syntheses proceed via a dihydropyridazine intermediate which must be oxidized to the final aromatic product.[10] If this oxidation is incomplete, a mixture of the dihydro- and aromatic pyridazines will be obtained.
Visualizing Main vs. Side Reactions
Caption: Desired reaction pathway versus hydrazone side product formation.
Caption: Formation of regioisomers from an unsymmetrical 1,4-dicarbonyl.
Issue 3: Controlling N-Alkylation Regioselectivity
Q3: I am trying to synthesize a substituted pyridazinone using an alkylating agent, and I am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the position of N-alkylation in pyridazines and pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity is influenced by several factors:
-
Steric Hindrance : Bulky substituents on the pyridazine ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.
-
Electronic Effects : The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazine ring, can affect the site of alkylation.
-
Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the N-alkylation regioselectivity.[11] For example, in the alkylation of pyrazoles, the nature of the base and the cation can influence the outcome.[11]
Factors Influencing N-Alkylation Regioselectivity
Caption: Key factors that control the regioselectivity of N-alkylation.
Issue 4: Purification Challenges
Q4: I am having difficulty purifying my final pyridazine product. What are some effective purification strategies?
A4: The purification of pyridazine derivatives can be challenging due to their basicity and often similar polarities to byproducts.[2] Common purification techniques include:
-
Acid-Base Extraction : Since pyridazines are basic, you can often use a dilute acidic wash (e.g., dilute HCl) to protonate the pyridazine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridazine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
-
Recrystallization : If your product is a solid, crystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with water) can be a highly effective method for achieving high purity.[12][13]
-
Column Chromatography : This is a versatile technique for separating pyridazine compounds. However, peak tailing can be an issue on silica gel due to the basic nature of pyridazine. This can often be mitigated by adding a small amount of a base like triethylamine (0.1-1%) to the eluent to cap the acidic sites on the silica.[2][13]
-
Distillation : For volatile pyridazine derivatives, distillation can be an effective purification method.[2]
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of a purification method.
Experimental Protocols
Protocol 1: General Synthesis of a Pyridazinone from a γ-Ketoacid
This protocol describes the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Materials :
-
4-Oxo-4-phenylbutanoic acid
-
Hydrazine hydrate
-
Ethanol
Procedure :
-
Dissolve 4-oxo-4-phenylbutanoic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[7]
Protocol 2: Synthesis and Oxidation of a Dihydropyridazine
This protocol outlines a general procedure for the synthesis of a pyridazine from a 1,4-diketone, which proceeds through a dihydropyridazine intermediate.[6][10]
Materials :
-
Saturated 1,4-diketone
-
Hydrazine hydrate
-
Ethanol or Acetic Acid (as solvent for cyclization)
-
Chromium trioxide (CrO3) or other suitable oxidizing agent
-
Acetic Acid (as solvent for oxidation)
Procedure :
-
Cyclization : Dissolve the 1,4-diketone (1 eq.) in ethanol. Add hydrazine hydrate (1.1 eq.) and reflux for 2-4 hours until TLC analysis indicates the consumption of the diketone.
-
Workup : Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude dihydropyridazine.
-
Oxidation : Dissolve the crude dihydropyridazine in glacial acetic acid.
-
Cool the solution in an ice bath and add the oxidizing agent (e.g., CrO3) portion-wise while monitoring the internal temperature.
-
Stir the reaction at room temperature until the oxidation is complete (monitor by TLC).
-
Final Workup and Purification : Neutralize the reaction mixture carefully with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyridazine. Purify further by column chromatography or recrystallization.[2]
Protocol 3: Column Chromatography of a Basic Pyridazine Derivative
This protocol is designed to purify basic pyridazine derivatives on silica gel while minimizing peak tailing.[13]
Materials :
-
Crude pyridazine product
-
Silica gel (for column chromatography)
-
Eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (Et3N)
Procedure :
-
Eluent Preparation : Prepare the mobile phase (eluent). To minimize peak tailing, add a small amount of triethylamine (0.1-1% v/v) to the eluent mixture.
-
Column Packing : Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% ethyl acetate in hexane).
-
Sample Loading : Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the packed column.
-
Elution : Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity, e.g., from 5% to 50% ethyl acetate in hexane).
-
Fraction Collection : Collect fractions and monitor the elution of your compound using TLC.
-
Solvent Evaporation : Combine the fractions containing the pure product and remove the solvent and triethylamine using a rotary evaporator to yield the purified compound.
-
Purity Confirmation : Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling for Chloropyridazines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Suzuki coupling reactions involving chloropyridazines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of chloropyridazines, offering potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a chloropyridazine. What are the primary causes and how can I troubleshoot this?
A1: Low to no product formation is a common challenge with chloropyridazines, which are generally less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond.[1][2] This makes the initial oxidative addition step in the catalytic cycle more difficult.[2] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step. Its strength, solubility, and steric properties are important factors.[2][3]
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Low Reaction Temperature: Chloropyridazines often require higher temperatures to overcome the activation energy for the C-Cl bond cleavage.[1]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation.[2]
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[2]
-
Q2: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?
A2: The two most prevalent side reactions in Suzuki coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom.[2]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or certain palladium species.[1][5]
Q3: The Suzuki coupling works for some of my chloropyridazine derivatives but fails for others. What could be the reason?
A3: The electronic and steric properties of substituents on the chloropyridazine ring can significantly impact the reactivity. Electron-withdrawing groups can increase the reactivity of the C-Cl bond towards oxidative addition, while electron-donating groups can have the opposite effect. Steric hindrance near the chlorine atom can also impede the approach of the palladium catalyst. For dichloropyridazines, the regioselectivity of the coupling can be influenced by the choice of ligand.[6] For instance, with 3,5-dichloropyridazine, using a dppf ligand can favor coupling at the C3 position, while a bulky monophosphine ligand like QPhos can promote reaction at the C5 position.[6]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts and ligands are best for chloropyridazine couplings?
A1: For the less reactive chloropyridazines, highly active catalyst systems are generally required. While traditional catalysts like Pd(PPh₃)₄ can sometimes be effective, more robust systems are often necessary.[3][5] Modern catalyst systems involving bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, are frequently recommended to promote the challenging oxidative addition step.[1][2]
Q2: What is the role of the base, and which one should I choose?
A2: The base is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid to form a more nucleophilic boronate species.[1] The choice of base can significantly impact the reaction yield.[1] For chloropyridazines, strong inorganic bases are often preferred. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] The optimal base is dependent on the specific substrates and solvent system.[3]
Q3: What solvent should I use for my reaction?
A3: The choice of solvent depends on the solubility of your substrates and reagents. Anhydrous polar aprotic solvents are commonly used. Good options include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[3] Often, a co-solvent of water is added to help dissolve the inorganic base.[4]
Q4: What is the optimal temperature for the Suzuki coupling of chloropyridazines?
A4: Due to the lower reactivity of the C-Cl bond, higher reaction temperatures are generally required compared to bromo- or iodo-pyridazines.[1] A typical temperature range is 80-120 °C.[1][2] However, it's important to note that higher temperatures can also increase the rate of side reactions like protodeboronation.[1]
Q5: How critical is it to maintain an inert atmosphere?
A5: Maintaining an inert atmosphere is critical for the success of the Suzuki coupling reaction. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[2] It is essential to thoroughly degas all solvents and to perform the reaction under a positive pressure of an inert gas such as argon or nitrogen.[2]
Data Presentation
Table 1: Optimized Conditions for Suzuki Coupling of Chloropyridazines
| Chloropyridazine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,6-dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 3-chloro-6-phenylpyridazine | 4-methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 88 |
| 3-chloropyridazine | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 90 | 24 | 75 |
| 3,5-dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (2) | dppf (2.2) | K₂CO₃ (2) | Dioxane | 80 | 16 | 82 (at C3) |
| 3,5-dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (2) | QPhos (4) | K₂CO₃ (2) | Dioxane | 80 | 16 | 78 (at C5) |
Note: This table is a compilation of representative data and optimal conditions may vary depending on the specific substrates and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Monochloropyridazine
This protocol describes a general method for the Suzuki-Miyaura coupling of a monochloropyridazine with an arylboronic acid.
Materials:
-
Monochloropyridazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the monochloropyridazine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Site-Selective Suzuki Coupling of 3,5-Dichloropyridazine
This protocol provides a method for the site-selective Suzuki coupling of 3,5-dichloropyridazine, where the choice of ligand directs the arylation to either the C3 or C5 position.[6]
Materials:
-
3,5-Dichloropyridazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
For C3 selectivity: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.022 mmol, 2.2 mol%)
-
For C5 selectivity: QPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine 3,5-dichloropyridazine, the arylboronic acid, palladium(II) acetate, the chosen ligand (dppf or QPhos), and potassium carbonate.
-
Seal the tube with a screw cap containing a PTFE septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated heating block at 80 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the isomeric ratio.
-
Purify the product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: The Suzuki-Miyaura catalytic cycle for the coupling of chloropyridazines.
Caption: A troubleshooting workflow for low-yield Suzuki coupling of chloropyridazines.
References
Overcoming low reactivity of 3-Chloro-5-methoxypyridazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the low reactivity of 3-Chloro-5-methoxypyridazine in various chemical transformations.
Troubleshooting Guides
The low reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, is a common challenge. The electron-donating nature of the methoxy group can decrease the electrophilicity of the C-Cl bond, making oxidative addition to the palladium catalyst more difficult. The following tables provide guidance on common issues and potential solutions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Problem: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Insufficient Catalyst Activity | Switch to a more active palladium precatalyst such as Pd₂(dba)₃ or a palladacycle precatalyst. Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%). |
| Ineffective Ligand | Use bulky, electron-rich phosphine ligands known to facilitate the activation of aryl chlorides. Good starting points include XPhos, SPhos, or RuPhos. Screen a variety of ligands to find the optimal one for your specific substrate combination. |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, try stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are often effective. Ensure the base is anhydrous and of high purity. |
| Suboptimal Solvent | The solvent can significantly impact catalyst stability and reactivity. Screen aprotic polar solvents such as dioxane, toluene, or DMF. Ensure the solvent is anhydrous and degassed. |
| Low Reaction Temperature | Due to the strength of the C-Cl bond, higher temperatures are often required. Increase the reaction temperature in 10-20 °C increments, up to the boiling point of the solvent. |
| Oxygen Contamination | The Pd(0) active catalyst is sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |
Quantitative Data for Catalyst System Optimization (Based on similar chloropyridines)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 60-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 55-90 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | <20 (Not recommended for chlorides) |
Nucleophilic Aromatic Substitution (SNAr)
Problem: Incomplete Conversion
| Potential Cause | Recommended Solutions |
| Low Nucleophilicity of Reagent | If possible, deprotonate the nucleophile with a strong, non-nucleophilic base (e.g., NaH for alcohols, LHMDS for amines) prior to addition to the reaction mixture. |
| Unfavorable Solvent | SNAr reactions are generally favored in polar aprotic solvents that can stabilize the charged Meisenheimer intermediate. Switch to solvents like DMSO, DMF, or NMP. |
| Insufficient Temperature | Higher temperatures are often necessary to overcome the activation energy of the reaction. Increase the reaction temperature, monitoring for potential decomposition. |
| Reversibility of the Reaction | If the leaving group can re-attack the product, consider using an excess of the nucleophile to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive compared to other halopyridazines?
A1: The reactivity of halopyridazines in both cross-coupling and SNAr reactions is influenced by electronic effects. The nitrogen atoms in the pyridazine ring are electron-withdrawing, which generally makes the ring more susceptible to nucleophilic attack. However, the position of the chloro substituent is critical. In the 3-position, the chloro group is meta to one nitrogen and ortho to the other, which results in less activation compared to positions directly activated by resonance with the nitrogen atoms (positions 4 and 5). Additionally, the methoxy group at the 5-position is electron-donating, which further reduces the electrophilicity of the carbon-chlorine bond, making it less susceptible to both oxidative addition in cross-coupling reactions and nucleophilic attack in SNAr.[1]
Q2: What is the general order of reactivity for halogens on a pyridazine ring in cross-coupling reactions?
A2: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is inversely related to the carbon-halogen bond strength. The C-I bond is the weakest, making oxidative addition to the palladium catalyst the most facile, while the C-Cl bond is the strongest and requires more forcing conditions or more active catalyst systems to cleave.
Q3: Can I use the same conditions for a Suzuki, Buchwald-Hartwig, and Sonogashira coupling with this compound?
A3: While all are palladium-catalyzed cross-coupling reactions, the optimal conditions often differ. The choice of ligand, base, and sometimes even the palladium precursor can be specific to the type of coupling reaction. It is recommended to start with conditions known to be effective for the specific transformation with other challenging aryl chlorides and then optimize from there.
Q4: My reaction is not working even after trying the suggested troubleshooting steps. What else can I do?
A4: If extensive optimization of a cross-coupling reaction fails, consider alternative synthetic strategies. One possibility is to perform a halogen exchange reaction (e.g., converting the chloride to a bromide or iodide) to increase reactivity. Another approach could be to utilize a different type of coupling chemistry that does not rely on palladium catalysis, if applicable to your target molecule.
Experimental Protocols
The following are detailed, generalized protocols for key reactions with this compound, based on successful methods for structurally similar and challenging chloro-heterocycles. These should be used as a starting point for optimization.
Suzuki-Miyaura Coupling
This protocol is adapted from procedures for other electron-rich chloropyridines.[2]
-
Reagents and Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Add the anhydrous, degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of challenging heteroaryl chlorides.[3]
-
Reagents and Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed dioxane (4 mL)
-
-
Procedure:
-
In a glovebox, add this compound, Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried reaction vial with a stir bar.
-
Add the anhydrous, degassed dioxane.
-
Finally, add the amine.
-
Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS (typically 8-16 hours).
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for overcoming the low reactivity of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: Key factors influencing the reactivity of this compound in cross-coupling reactions.
References
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyridazine Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with palladium catalyst deactivation during the cross-coupling of pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed coupling reactions with pyridazine substrates often sluggish or low-yielding?
A1: Pyridazines and other nitrogen-containing heterocycles can act as ligands for the palladium catalyst. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes. This sequestration of the active catalyst from the catalytic cycle is a common cause of low reactivity.
Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?
A2: Several deactivation pathways can occur:
-
Ligand Degradation: Phosphine ligands can oxidize to phosphine oxides, especially in the presence of trace oxygen, or undergo P-C bond cleavage at elevated temperatures.
-
Palladium Nanoparticle Aggregation: The active Pd(0) species can aggregate to form larger, less reactive palladium black or nanoparticles, a process often referred to as sintering.
-
Product Inhibition: The coupled pyridazine product itself can coordinate to the palladium catalyst, leading to product inhibition and slowing down the reaction as it progresses.
-
Incomplete Reduction of Pre-catalyst: If a Pd(II) pre-catalyst is used, its incomplete reduction to the active Pd(0) species will result in lower than expected catalytic activity.
Q3: How can I minimize catalyst deactivation when working with pyridazines?
A3: Several strategies can be employed:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, preventing coordination by the pyridazine nitrogen, and also promote the desired catalytic steps.
-
Reaction Conditions: Ensure strictly anaerobic and anhydrous conditions to prevent ligand oxidation and other side reactions. Thoroughly degas all solvents and reagents.
-
Catalyst Choice: Consider using pre-formed, air-stable palladium pre-catalysts that efficiently generate the active monoligated Pd(0) species in situ.
-
Base Selection: The choice of base is critical and can influence both the reaction rate and catalyst stability. Screening different bases is often necessary.
Q4: What are the black particles I sometimes see in my reaction mixture?
A4: The formation of a black precipitate is often indicative of palladium black, which consists of agglomerated palladium nanoparticles. This is a sign of catalyst decomposition and deactivation.
Q5: Are there any specific safety precautions I should take when troubleshooting these reactions?
A5: Always handle phosphine ligands and palladium catalysts in a well-ventilated fume hood, as they can be toxic. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) not only for chemical reasons but also to prevent the formation of potentially flammable byproducts. Consult the Safety Data Sheet (SDS) for all reagents used.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting materials (halopyridazine and/or boronic acid) and little to no product formation.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Catalyst Inhibition by Pyridazine | Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or an NHC ligand (e.g., IPr) to sterically hinder coordination of the pyridazine nitrogen to the palladium center. |
| Inefficient Pre-catalyst Reduction | If using a Pd(II) source like Pd(OAc)₂, ensure that the reaction conditions (e.g., presence of a suitable phosphine ligand) are conducive to its reduction to Pd(0). Alternatively, switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). |
| Poorly Chosen Base | The base is crucial for activating the boronic acid. Screen a variety of bases. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading before it can participate in the coupling. Use fresh, high-purity boronic acid. Consider switching to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt. |
| Reaction Temperature Too Low | For less reactive substrates (e.g., chloropyridazines), higher temperatures may be required to facilitate the oxidative addition step. Incrementally increase the reaction temperature, but be mindful of potential catalyst and ligand degradation at very high temperatures. |
This protocol provides a starting point for the coupling of a generic chloropyridazine with an arylboronic acid using a modern catalyst system.
Materials:
-
Chloropyridazine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (a Buchwald pre-catalyst, 0.02 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the chloropyridazine, arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Issue 2: Catalyst Decomposition in Heck Coupling
Symptoms: The reaction mixture turns black, and a precipitate forms. Reaction stalls before completion.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Thermal Instability of Catalyst | The reaction temperature may be too high for the chosen catalyst system. Consider using a more thermally stable ligand, such as a bidentate phosphine ligand or an NHC ligand. Alternatively, try running the reaction at a lower temperature for a longer period. |
| Ligand Oxidation | Ensure the reaction is performed under strictly anaerobic conditions. Use freshly distilled or high-purity, inhibitor-free solvents. |
| Formation of Palladium Black | This indicates catalyst agglomeration. The use of appropriate ligands can help stabilize the palladium nanoparticles and prevent their aggregation. In some cases, the addition of a phase-transfer catalyst like a tetraalkylammonium salt can also help. |
This protocol describes a general procedure for the Heck coupling of a bromopyridazine with an alkene.
Materials:
-
Bromopyridazine derivative (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
Procedure:
-
In a sealable reaction tube, combine the bromopyridazine, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add the degassed DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Issue 3: Homocoupling and Low Yield in Sonogashira Coupling
Symptoms: Significant formation of the alkyne homocoupling (Glaser coupling) product is observed, with a correspondingly low yield of the desired cross-coupled product.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Presence of Oxygen | Oxygen promotes the Glaser homocoupling reaction. Ensure all reagents and solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon) and the reaction is maintained under a strict inert atmosphere. |
| High Copper(I) Concentration | While catalytic, an excess of the copper co-catalyst can favor homocoupling. Reduce the loading of the Cu(I) salt. |
| Slow Cross-Coupling | If the desired cross-coupling is slow, the competing homocoupling can become dominant. Address the slow cross-coupling by using a more active catalyst system (e.g., with a more electron-rich ligand) or a higher reaction temperature. |
| Inherent Alkyne Reactivity | Some terminal alkynes are particularly prone to homocoupling. The most effective solution is to switch to a copper-free Sonogashira protocol. |
This protocol is designed to minimize the formation of Glaser homocoupling byproducts.
Materials:
-
Bromopyridazine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed acetonitrile or 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the bromopyridazine, Pd(PPh₃)₄, and Cs₂CO₃.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent and the terminal alkyne via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Quantitative Data
The selection of appropriate ligands and bases is critical for overcoming the challenges of pyridazine coupling. The following tables provide a summary of quantitative data to guide reaction optimization.
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Chloro-6-methyl-pyridazine with 4-methoxyphenylboronic acid
| Entry | Ligand | Yield (%) |
| 1 | Phobane-based biaryl phosphine | 95 |
| 2 | Phosphatrioxa-adamantane-based biaryl phosphine | 88 |
| 3 | SPhos | 92 |
| 4 | XPhos | 90 |
| 5 | P(t-Bu)₃ | 44 |
Data adapted from a study on the coupling of chloro-heteroarenes, demonstrating the high efficacy of bulky biaryl phosphine ligands.
Table 2: Comparative Study of Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane | 80 | 98 |
| 2 | Cs₂CO₃ | 1,4-Dioxane | 80 | 95 |
| 3 | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 90 |
| 4 | Na₂CO₃ | DME/H₂O | 85 | 85 |
| 5 | KF | THF | 60 | 75 |
| 6 | Et₃N | DMF | 90 | <10 |
This table serves as a general guide. Optimal base selection is highly substrate-dependent and should be determined empirically.
Visualizations
The following diagrams illustrate key concepts in palladium catalyst deactivation and troubleshooting workflows.
Caption: Common deactivation pathways for palladium catalysts in pyridazine coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding pyridazine coupling reactions.
Technical Support Center: Regioselectivity in Pypyridazine Functionalization
Welcome to the Technical Support Center for pyridazine functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common regioselectivity issues encountered during the chemical modification of the pyridazine core. Pyridazine's unique electronic properties, with two adjacent nitrogen atoms, present distinct challenges in controlling the position of functional group introduction. This guide provides practical, question-and-answer-based solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of pyridazine often unselective?
The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deactivation makes it less reactive towards electrophilic aromatic substitution, which typically requires harsh conditions. Conversely, it is more susceptible to nucleophilic and radical attack. The positions on the pyridazine ring (C3, C4, C5, C6) exhibit different electronic densities, and the adjacent nitrogen atoms can coordinate to reagents, further complicating regioselectivity. The outcome of a reaction is often a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Q2: What are the generally observed trends for regioselectivity in pyridazine functionalization?
-
Electrophilic Substitution: These reactions are generally difficult and often require forcing conditions. When they do occur, they tend to favor the C4 and C5 positions, which are less electron-deficient than the positions adjacent to the nitrogen atoms.
-
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack is favored at the electron-deficient C3 and C6 positions, which are alpha to the ring nitrogens. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the regioselectivity.
-
Minisci (Radical) Reaction: Radical functionalization is a powerful tool for pyridazine chemistry. The regioselectivity is highly dependent on the reaction conditions and the nature of the radical. Generally, the C4 and C5 positions are the most reactive towards nucleophilic radicals.[1]
-
Transition Metal-Catalyzed C-H Functionalization: The regioselectivity is largely dictated by the catalyst, ligands, and any directing groups present on the pyridazine ring. Different catalytic systems can be tuned to target specific C-H bonds.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Minisci Radical Alkylation
Problem: My Minisci reaction on an unsubstituted or substituted pyridazine is producing a mixture of C4 and C5-alkylated products, with poor selectivity for the desired isomer.
Solutions:
-
Employ a Removable Blocking Group: To achieve high regioselectivity for C4-alkylation, a sterically bulky blocking group can be installed on one of the pyridazine nitrogens. A maleate-derived blocking group has been shown to be highly effective in directing radical attack exclusively to the C4 position.[2][3][4] This strategy is particularly useful for early-stage functionalization of the parent pyridazine.[2]
-
Modify Reaction Conditions: The ratio of regioisomers in a Minisci reaction can sometimes be influenced by solvent, temperature, and the rate of radical generation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies leading to different isomers.
-
Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.
-
Experimental Protocol: C4-Selective Minisci Alkylation using a Maleate-Derived Blocking Group [2][3]
This protocol is adapted from the work of Baran and co-workers.
Step 1: Installation of the Blocking Group
-
To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add the maleate-derived reagent (1.1 equiv).
-
Stir the reaction mixture at room temperature until the formation of the pyridinium salt is complete (monitor by TLC or LC-MS).
-
The resulting pyridinium salt can often be isolated by filtration or precipitation and is in many instances a crystalline solid.
Step 2: C4-Selective Minisci Reaction
-
To a biphasic mixture of dichloroethane (DCE) and water (1:1), add the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO3, 0.2 equiv), and ammonium persulfate ((NH4)2S2O8, 2.0 equiv).
-
Stir the mixture vigorously at 50 °C for 2-4 hours (monitor by LC-MS).
-
Upon completion, dilute the reaction with CH2Cl2 and separate the organic layer.
Step 3: Removal of the Blocking Group
-
To the crude product from Step 2, add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) in CH2Cl2.
-
Stir at room temperature for 30 minutes.
-
Work up the reaction by washing with aqueous NaOH or NaHCO3 to remove the blocking group and isolate the C4-alkylated pyridine.
Quantitative Data: Regioselectivity in Minisci Reactions
| Pyridazine Substrate | Radical Source | Conditions | C4:C5 Ratio | Yield (%) | Reference |
| Pyridine (with maleate blocking group) | Adamantane-1-carboxylic acid | AgNO3, (NH4)2S2O8, DCE/H2O, 50 °C | >20:1 | 85 | [3] |
| Pyridine (with maleate blocking group) | Cyclohexanecarboxylic acid | AgNO3, (NH4)2S2O8, DCE/H2O, 50 °C | >20:1 | 78 | [3] |
| 3-Chloropyridazine | pivalic acid | AgNO3, (NH4)2S2O8, H2SO4 | Mixture | - | |
| Pyridazine | t-Butyl radical | Photoredox catalysis | 4:1 | 65 |
Note: This table is a representative example. For a comprehensive list of substrates and results, please refer to the cited literature.
Logical Workflow for Troubleshooting Poor Minisci Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in Minisci reactions.
Issue 2: Lack of Selectivity in C-H Arylation
Problem: My transition metal-catalyzed C-H arylation of a pyridazine derivative is resulting in a mixture of isomers or no reaction.
Solutions:
-
Catalyst and Ligand Screening: The choice of metal catalyst and ligand is paramount in directing C-H activation.
-
Palladium Catalysis: Palladium catalysts are widely used for C-H arylation. For fused pyridazine systems like 1,2,4-triazolo[4,3-b]pyridazines, a Pd(OAc)2/Ag2CO3 system has been reported to favor arylation at the C8 position.[5]
-
Copper Catalysis: In contrast, a ligand-free copper(I)-catalyzed system can provide excellent regioselectivity for C3-arylation of the same fused pyridazine core.
-
Rhodium Catalysis: Rhodium catalysts, often in combination with directing groups, can also be employed for regioselective C-H functionalization.
-
-
Directing Groups: The presence of a directing group on the pyridazine ring can overcome the intrinsic reactivity of the heterocycle and direct the C-H activation to a specific position, typically ortho to the directing group. A wide variety of directing groups have been explored in C-H activation chemistry.[6][7]
Quantitative Data: Regioselectivity in C-H Arylation of 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazine
| Catalyst System | Arylating Agent | Position of Arylation | Yield (%) | Reference |
| Pd(OAc)2/Ag2CO3 | Aryl boronic acid | C8 | Good to Excellent | [5] |
| CuI | Aryl iodide | C3 | Good to Excellent |
Experimental Workflow for Regioselective C-H Arylation
Caption: Decision workflow for regioselective C-H arylation of pyridazines.
Issue 3: Uncontrolled Halogenation
Problem: Direct halogenation of my pyridazine substrate leads to a mixture of products or decomposition.
Solutions:
-
Pyridine N-Oxide Strategy: Converting the pyridazine to its corresponding N-oxide can activate the ring towards electrophilic attack and alter the regioselectivity. Halogenation of pyridine N-oxides is a well-established method for achieving high regioselectivity, often favoring the 2-position.[8] A similar strategy can be applicable to pyridazines.
-
Ring-Opening/Ring-Closing Strategies: For achieving halogenation at specific positions that are difficult to access directly, temporary dearomatization strategies can be employed. These involve ring-opening of the pyridazine, selective functionalization of the resulting acyclic intermediate, followed by ring-closure to regenerate the aromatic pyridazine with the desired halogen substitution pattern.
Signaling Pathway Analogy: Factors Influencing Regioselectivity
The regioselectivity of a reaction on a pyridazine ring can be thought of as a signaling pathway where multiple factors compete to determine the final outcome.
Caption: Factors influencing the regioselectivity of pyridazine functionalization.
This technical support center provides a starting point for addressing regioselectivity challenges in pyridazine functionalization. For more detailed information and specific applications, consulting the primary literature is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 3-Chloro-5-methoxypyridazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-methoxypyridazine. The following information is designed to help you identify, control, and manage common impurities encountered during typical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: Common impurities can be broadly categorized based on the reaction type:
-
Starting Material Impurities: Residual 3,5-dichloropyridazine from the synthesis of this compound.
-
Suzuki-Miyaura Coupling:
-
Hydrodehalogenation: 5-Methoxypyridazine, formed by the replacement of the chlorine atom with a hydrogen.
-
Homocoupling: Biphenyl or biaryl compounds derived from the boronic acid reagent.
-
Protodeborylation: The arene corresponding to the boronic acid, formed by the cleavage of the C-B bond.
-
-
Buchwald-Hartwig Amination:
-
Hydrodehalogenation: 5-Methoxypyridazine.
-
Side-products from amine decomposition or reaction with the base.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Regioisomers: If the incoming nucleophile can react at other positions, though the 3-position is highly activated.
-
Di-substituted products: For example, in the synthesis of this compound from 3,5-dichloropyridazine, 3,5-dimethoxypyridazine can be a byproduct.[1]
-
Hydrolysis product: 5-Methoxypyridazin-3(2H)-one, if water is present.
-
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Particularly with UV detection, this is a powerful method for separating and quantifying non-volatile organic impurities. A well-developed HPLC method can separate the starting material, desired product, and major byproducts.
-
Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and assessing the complexity of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structure elucidation of isolated impurities and can be used for quantitative analysis (qNMR) with an internal standard.
Troubleshooting Guides
Issue 1: Formation of 5-Methoxypyridazine (Hydrodehalogenation) in Palladium-Catalyzed Reactions
Primary Cause: This side reaction is common in palladium-catalyzed couplings of aryl chlorides and is often promoted by the presence of a hydride source in the reaction mixture. This can originate from the solvent (e.g., alcohols), the amine (in Buchwald-Hartwig reactions), or as a byproduct of the catalytic cycle.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Optimize Solvent | Switch to a non-protic, anhydrous solvent such as toluene, dioxane, or THF. Ensure the solvent is thoroughly degassed to remove oxygen, which can influence the catalytic cycle. | Reduction in the formation of 5-methoxypyridazine. |
| Select Appropriate Base | In Buchwald-Hartwig amination, weaker bases like Cs2CO3 or K3PO4 may be less prone to promoting hydrodehalogenation compared to strong alkoxides like NaOtBu. | Minimized hydrodehalogenation, though reaction kinetics may be slower. |
| Optimize Catalyst System | Use a well-defined Pd(0) precatalyst to avoid in-situ reduction steps that can generate hydride species. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. | Improved selectivity for the desired cross-coupling product. |
| Control Reaction Temperature | Running the reaction at the lowest effective temperature can help minimize side reactions. | Reduced rate of hydrodehalogenation relative to the desired reaction. |
Data Presentation: Effect of Reaction Conditions on Hydrodehalogenation (Hypothetical Data for a Suzuki Coupling)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | % 5-Methoxypyridazine |
| Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | 100 | 15% |
| Pd2(dba)3 | SPhos | K3PO4 | Toluene | 80 | 5% |
| Pd(PPh3)4 | - | Na2CO3 | Dioxane/H2O | 100 | 12% |
| Pd(OAc)2 | XPhos | Cs2CO3 | THF | 70 | <3% |
This table presents hypothetical data to illustrate the impact of different reaction parameters on the formation of the hydrodehalogenation byproduct. Actual results will vary depending on the specific substrates and reaction conditions.
Issue 2: Formation of Homocoupling Byproducts in Suzuki-Miyaura Reactions
Primary Cause: The homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Thorough Degassing | Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. | Significantly reduced levels of homocoupling byproducts. |
| Use of Pd(0) Precatalysts | Employing a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 can minimize the presence of Pd(II) at the start of the reaction. | Lower incidence of homocoupling. |
| Addition of a Reducing Agent | In some cases, the addition of a mild reducing agent like potassium formate can help to keep the palladium in its active Pd(0) state. | Suppression of Pd(II)-mediated homocoupling. |
Purification of Homocoupling Byproducts:
-
Column Chromatography: Careful selection of the eluent system is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide good separation.
-
Recrystallization: If the desired product and the homocoupling byproduct have sufficiently different solubilities, recrystallization can be an effective purification method.[2][3][4][5]
Issue 3: Formation of Regioisomers and Di-substituted Products in SNAr Reactions
Primary Cause: In the synthesis of this compound from 3,5-dichloropyridazine, the use of excess sodium methoxide or prolonged reaction times can lead to the formation of the di-substituted product, 3,5-dimethoxypyridazine. The formation of the regioisomer, 5-Chloro-3-methoxypyridazine, is also a possibility, although the chlorine at the 3-position is generally more activated towards nucleophilic attack.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Stoichiometric Control | Use a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile to ensure complete conversion of the starting material without promoting di-substitution. | Minimized formation of the di-substituted byproduct. |
| Control Reaction Temperature and Time | Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also improve selectivity. | Reduced formation of over-reaction products. |
| Solvent Effects | The choice of solvent can influence the regioselectivity of SNAr reactions. For pyridazine systems, polar aprotic solvents like DMF or DMSO are common. Experimenting with different solvents may improve the desired isomer ratio. | Enhanced regioselectivity for the desired product. |
Purification of Regioisomers:
Separating regioisomers can be challenging. Preparative HPLC or careful column chromatography with a specialized stationary phase may be required. In some cases, derivatization of the isomeric mixture followed by separation and subsequent deprotection can be a viable strategy.
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
This is a starting point and should be optimized for your specific reaction mixture.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures. Common solvents for pyridazine derivatives include ethanol, isopropanol, toluene, and ethyl acetate/hexane mixtures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
DOT Script for a General Troubleshooting Workflow for Impurity Management
Caption: General Troubleshooting Workflow for Impurity Management.
DOT Script for a Decision Tree for Purification Method Selection
Caption: Decision Tree for Selecting a Purification Method.
References
Technical Support Center: Scalable Synthesis of 3-Chloro-5-methoxypyridazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-Chloro-5-methoxypyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary starting materials for the synthesis of this compound are 5-Methoxypyridazin-3(2H)-one and 3,5-Dichloropyridazine.[1]
Q2: What are the typical reaction conditions for the synthesis from 3,5-Dichloropyridazine?
A2: A common method involves reacting 3,5-Dichloropyridazine with sodium methoxide in methanol at elevated temperatures (e.g., 90°C) for a short duration (e.g., 1 hour).[1]
Q3: What chlorinating agent is typically used to convert 5-Methoxypyridazin-3(2H)-one to this compound?
A3: Phosphoryl chloride (POCl₃) is a commonly used chlorinating agent for this transformation.[1]
Q4: What are some general challenges faced in pyridazine synthesis?
A4: Common challenges in pyridazine synthesis include low yields, formation of unexpected byproducts, and difficulties in purification. These can stem from suboptimal reaction conditions, purity of starting materials, and incomplete reactions.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal temperature | Ensure the reaction temperature is accurately controlled. For the reaction of 3,5-Dichloropyridazine with sodium methoxide, maintaining a temperature of around 90°C is crucial.[1] For the chlorination of 5-Methoxypyridazin-3(2H)-one, a temperature of 100°C is recommended.[1] |
| Moisture in the reaction | Both phosphoryl chloride and sodium methoxide are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Impure starting materials | The purity of starting materials is critical. Impurities can lead to side reactions and the formation of byproducts, ultimately lowering the yield of the desired product. Consider purifying the starting materials if their purity is questionable. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Step |
| Di-substitution or other side reactions | In the reaction of 3,5-Dichloropyridazine with sodium methoxide, the stoichiometry of the reagents is critical. Using a significant excess of sodium methoxide could potentially lead to the formation of 3,5-dimethoxypyridazine. Carefully control the molar ratio of the reactants. |
| Decomposition of starting material or product | Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of either the starting materials or the final product. Adhere to the recommended reaction conditions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Inefficient extraction | After quenching the reaction, ensure the pH is adjusted correctly to facilitate the extraction of the product into the organic phase. For the synthesis using phosphoryl chloride, the reaction mixture is poured into ice water and the pH is adjusted to alkaline with sodium carbonate before extraction with ether.[1] |
| Co-eluting impurities during column chromatography | If column chromatography is used for purification, screen different solvent systems to achieve better separation between the product and impurities. |
| Product oiling out during recrystallization | The choice of solvent for recrystallization is crucial. For this compound synthesized from 5-Methoxypyridazin-3(2H)-one, 1,2-dichloroethane has been successfully used for recrystallization.[1] If the product oils out, try using a different solvent or a solvent mixture, and ensure a slow cooling rate. |
Data Presentation
Table 1: Summary of Synthetic Routes and Yields
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 5-Methoxypyridazin-3(2H)-one | Phosphoryl chloride (POCl₃) | 100°C, 10 min | 45% | [1] |
| 3,5-Dichloropyridazine | Sodium methoxide (NaOMe), Methanol (MeOH) | 90°C, 1 h | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Methoxypyridazin-3(2H)-one[1]
Materials:
-
5-Methoxypyridazin-3(2H)-one
-
Phosphoryl chloride (POCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
1,2-Dichloroethane
-
Ice
Procedure:
-
Suspend 5-Methoxypyridazin-3(2H)-one (1.0 eq) in phosphoryl chloride (8.1 eq).
-
Stir the reaction mixture at 100°C for 10 minutes.
-
After completion, carefully and slowly pour the reaction mixture into ice water.
-
Adjust the pH of the aqueous solution to alkaline by adding sodium carbonate.
-
Extract the aqueous layer with ether.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Recrystallize the resulting residue from 1,2-dichloroethane to obtain this compound.
Protocol 2: Synthesis of this compound from 3,5-Dichloropyridazine[1]
Materials:
-
3,5-Dichloropyridazine
-
Sodium methoxide (5.4 M solution in MeOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Potassium bisulfate (KHSO₄) solution (5%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-dichloropyridazine (1.0 eq) in methanol, add a 5.4 M solution of sodium methoxide in methanol.
-
Stir the reaction mixture for 1 hour at 90°C.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic phase sequentially with a 5% solution of potassium bisulfate, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield the crude product. Further purification may be required.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: Synthesis of Pyridazine-Based Compounds
Welcome to the technical support center for the synthesis of pyridazine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyridazines and related derivatives, offering potential causes and suggested solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My pyridazine synthesis is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge in pyridazine synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your dicarbonyl compounds (e.g., 1,4-diketones, γ-ketoacids) and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. It is recommended to screen different solvents to find the most suitable one for your specific reaction.
-
Stoichiometry: The molar ratio of reactants can influence the outcome. A slight excess of hydrazine is sometimes used to drive the cyclization reaction to completion.
-
-
Incomplete Reaction: The condensation or cyclization may not be proceeding to completion. Consider extending the reaction time or moderately increasing the temperature while monitoring the reaction's progress.
-
Product Degradation: The synthesized pyridazine derivative may be unstable under the reaction or workup conditions. Employing milder extraction and purification techniques and avoiding strong acids or bases, if the product is sensitive, can be beneficial.
Issue 2: Formation of Multiple Products or Isomers
Q: I am observing the formation of multiple products or isomers in my reaction mixture. How can I improve the selectivity?
A: The formation of multiple products, including regioisomers, is a common pitfall, especially when using unsymmetrical starting materials.
-
Regioselectivity: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to two different regioisomeric products.[1] The regioselectivity can often be controlled by:
-
Steric Hindrance: Bulky substituents on the dicarbonyl compound or the hydrazine can direct the reaction to the less sterically hindered site.
-
Electronic Effects: The electronic properties of the substituents can influence the reactivity of the carbonyl groups.
-
Reaction Conditions: Adjusting the solvent, temperature, and using acid or base catalysts can favor the formation of one regioisomer over the other.
-
-
Side Reactions: Several side reactions can lead to a mixture of products:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the pyridazine ring can cleave, leading to a complex mixture of degradation products.[1]
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my synthesized pyridazine compound. What are some effective purification strategies?
A: The purification of pyridazine derivatives can be challenging due to their polarity and basicity.
-
Poor Solubility: Pyridazine derivatives can exhibit poor solubility in common organic solvents, making chromatographic purification difficult.
-
Solvent System Modification: Try using more polar solvent systems for chromatography.
-
Salt Formation: Converting the pyridazine derivative to a more soluble salt (e.g., a hydrochloride salt) can improve its solubility in polar solvents for purification. The free base can be regenerated afterward if needed.
-
-
Tailing on Silica Gel Column: The basic nature of the pyridazine ring can cause tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Recrystallization Issues: If the product is a solid, recrystallization is an effective purification method. However, issues like low yield or failure to crystallize can occur.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyridazine ring?
A1: One of the most classical and widely used methods is the condensation reaction of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with hydrazine or a hydrazine derivative.[2] This reaction initially forms a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.[3]
Q2: My reaction has produced a dihydropyridazine. How can I convert it to the aromatic pyridazine?
A2: Dihydropyridazines can often be oxidized to the corresponding aromatic pyridazines. Common methods include air oxidation, which can sometimes be catalyzed by acid or base, or the use of mild oxidizing agents. The choice of oxidant will depend on the stability of your compound.
Q3: Are there common side reactions to be aware of during N-oxidation of pyridazines?
A3: Yes, a major side reaction during the photolysis of pyridazine N-oxides is photodeoxygenation, which results in the formation of the parent pyridazine.[4] Other side products can also be formed through a carbene intermediate.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of Aryl-Substituted Pyridazines from Fulvenes. [5]
| Pyridazine Derivative | Appearance | Melting Point (°C) | Percent Yield (%) |
| Phenyl-pyridazine | Light yellow powder | 202-204.9 | 71.2 |
| Thienyl-pyridazine | Red, rust-colored powder | 164.5-165.9 | 43 |
| Tolyl-pyridazine | Deep yellow powder | 158.5-161.2 | 51 |
Experimental Protocols
Protocol 1: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine from Phenyl-fulvene [5]
-
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
-
-
Procedure:
-
Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the solution at room temperature for 24 hours.
-
After 24 hours, add water to the reaction mixture to precipitate the product.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Collect the organic layers and dry them over magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo to obtain the crude product.
-
The product, a light yellow powder, can be further purified if necessary. The reported yield for this reaction is 71.2%.[5]
-
Protocol 2: General Procedure for the Synthesis of Pyridazin-3(2H)-ones from γ-Ketoacids [2]
-
Materials:
-
γ-Ketoacid
-
Hydrazine hydrate (or substituted hydrazine)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve the γ-ketoacid (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (or a substituted hydrazine, 1-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 1-18 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
Protocol 3: General Procedure for Pyridine-N-oxide Synthesis [6]
-
Materials:
-
Pyridine derivative
-
40% Peracetic acid
-
Isopropyl alcohol
-
Ether
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the pyridine derivative (1.39 moles).
-
With stirring, add 40% peracetic acid (1.50 moles) at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
To isolate the hydrochloride salt, bubble an excess of gaseous hydrogen chloride into the reaction mixture.
-
Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.
-
Purify the residual pyridine-N-oxide hydrochloride by refluxing with isopropyl alcohol for 30 minutes, followed by cooling and filtration.
-
Wash the colorless crystals with isopropyl alcohol and then with ether.
-
Visualizations
Caption: A troubleshooting workflow for common issues encountered in pyridazine synthesis.
Caption: A generalized experimental workflow for the synthesis and purification of pyridazine derivatives.
References
Validation & Comparative
Comparative Reactivity Analysis: 3-Chloro-5-methoxypyridazine vs. 3-Bromo-5-methoxypyridazine in Key Chemical Transformations
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Halogenated pyridazines are versatile intermediates, and understanding their relative reactivity is paramount for efficient reaction design and optimization. This guide provides an objective comparison of the reactivity of 3-chloro-5-methoxypyridazine and 3-bromo-5-methoxypyridazine in two of the most fundamental and widely used transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution (SNA r).
The inherent electronic properties of the pyridazine ring, coupled with the nature of the halogen substituent at the 3-position, dictate the reactivity of these compounds. The electron-deficient nature of the pyridazine ring generally facilitates both nucleophilic attack and the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, the choice between a chloro or bromo substituent can significantly impact reaction conditions, catalyst selection, and overall efficiency.
Suzuki-Miyaura Cross-Coupling: A Clear Reactivity Trend
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The generally accepted order of reactivity for halogens in this palladium-catalyzed cross-coupling is I > Br > Cl > F. This trend is directly related to the carbon-halogen bond dissociation energy, which is a key factor in the rate-determining oxidative addition step of the catalytic cycle. Weaker carbon-halogen bonds lead to faster reactions under milder conditions.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Halogen at C3 | Relative Reactivity | Typical Reaction Conditions |
| This compound | Chlorine | Lower | Higher temperatures, more active catalysts, and longer reaction times are often required. |
| 3-Bromo-5-methoxypyridazine | Bromine | Higher | Milder reaction conditions, a broader range of catalysts can be used, and reaction times are typically shorter. |
Nucleophilic Aromatic Substitution (SNA r): A More Nuanced Comparison
Nucleophilic aromatic substitution is a key transformation for introducing nucleophiles, such as amines, onto an aromatic ring. In contrast to the Suzuki-Miyaura coupling, the reactivity trend for halogens in SNA r is often F > Cl ≈ Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen. A more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.
Given the similar electronegativities of chlorine and bromine, it is anticipated that this compound and 3-bromo-5-methoxypyridazine will exhibit comparable reactivity in SNA r reactions. The choice between the two may therefore be dictated by factors such as cost and availability rather than a significant difference in chemical reactivity. Studies on the reactivity of pyridinium ions in SNA r reactions have shown a leaving group order of F ~ Cl ~ Br ~ I, further supporting the notion of similar reactivity between the chloro and bromo analogs in this type of transformation.
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNA r)
| Compound | Halogen at C3 | Relative Reactivity | Rationale |
| This compound | Chlorine | Similar to Bromo | The rate-determining step is the nucleophilic attack, which is similarly facilitated by the electron-withdrawing nature of both chlorine and bromine. |
| 3-Bromo-5-methoxypyridazine | Bromine | Similar to Chloro | The carbon-halogen bond cleavage is not the rate-determining step, leading to less differentiation in reactivity compared to Suzuki coupling. |
Experimental Protocols
While direct side-by-side comparative experimental data is scarce, the following protocols are based on established methods for similar halopyridazine systems and can serve as a starting point for the investigation of the reactivity of this compound and 3-bromo-5-methoxypyridazine.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the 3-halo-5-methoxypyridazine (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as Na₂CO₃ (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNA r) with an Amine
The 3-halo-5-methoxypyridazine (1.0 eq.) and the desired amine (1.5-2.0 eq.) are dissolved in a suitable solvent such as DMSO, DMF, or NMP. A base, such as K₂CO₃ or Et₃N (2.0 eq.), may be added. The reaction mixture is heated to a temperature ranging from 80 to 150 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Reaction Pathways
To further illustrate the transformations discussed, the following diagrams depict the catalytic cycle of the Suzuki-Miyaura reaction and the mechanism of the SNA r reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of the nucleophilic aromatic substitution (SNA r) reaction.
Conclusion
Novel Pyridazine Compounds: A Comparative Guide to In Vitro Anticancer and Antimicrobial Screening
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents remains a critical endeavor in the face of evolving diseases and drug resistance. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides an objective comparison of the in vitro performance of recently synthesized pyridazine compounds, supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising candidates for further investigation.
Anticancer Activity: Comparative In Vitro Cytotoxicity
A significant focus of pyridazine research has been the exploration of their potential as anticancer agents.[2][5][6][7][8] Numerous studies have demonstrated the cytotoxic effects of novel pyridazine derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is frequently used to quantify this activity.
Cytotoxicity Data Summary
The following table summarizes the in vitro cytotoxic activity of selected novel pyridazine compounds against various cancer cell lines. For comparison, the activity of a standard chemotherapeutic agent, doxorubicin, is included where available.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5b | HCT-116 (Colon) | Potent Activity | Imatinib | 5.3 µM |
| Compound 4b | MCF-7 (Breast) | 21.2 µM | Imatinib | 29.5 µM |
| Compound 2b | MDA-MB-231 (Breast) | Significant Activity | - | - |
| Compound 5b | P815 (Mastocytoma) | 0.40 µg/mL | - | - |
| Compounds 4e, 4f | MCF-7 (Breast) | Low µM range | 5-Fluorouracil, Etoposide | - |
| Compounds 4e, 4f | SK-MEL-28 (Melanoma) | Low µM range | 5-Fluorouracil, Etoposide | - |
| Compounds 4, 8 | MCF-7 (Breast) | Best Activity | - | - |
| Compounds 5, 13a | HePG2 (Liver) | Best Activity | - | - |
| Compound 10 | HCT (Colon) | Best Activity | - | - |
Note: "Potent Activity" and "Significant Activity" are reported as described in the source material where specific IC50 values were not provided.[5][6][7][9][10][11]
Antimicrobial Activity: A New Frontier for Pyridazines
In addition to their anticancer properties, pyridazine derivatives have shown considerable promise as antimicrobial agents, addressing the urgent need for new drugs to combat resistant pathogens.[1][2][12][13][14] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Antimicrobial Susceptibility Data
The table below presents the in vitro antimicrobial activity of several novel pyridazine compounds against a panel of pathogenic bacteria and fungi. The activities are compared with standard antimicrobial drugs.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Compound 10h | Staphylococcus aureus | 16 | Gentamicin | - |
| Compound 8g | Candida albicans | 16 | Ketoconazole | - |
| Compound 7 | S. aureus (MRSA) | 7.8 µM | - | - |
| Compound 7 | E. coli | 7.8 µM | - | - |
| Compound 7 | A. baumannii | 7.8 µM | - | - |
| Compound 13 | A. baumannii | 3.74 µM | - | - |
| Compound 13 | P. aeruginosa | 7.48 µM | - | - |
| Compound 3 | S. aureus (MRSA) | 4.52 µM | - | - |
| Derivative IIIa | S. pyogenes | Excellent Activity | Ampicillin | - |
| Derivative IIIa | E. coli | Excellent Activity | Gentamicin | - |
| Derivative IIId | Aspergillus niger | Very Good Activity | - | - |
| Hydrazone 15(d) | Various Bacteria | Highest Activity | - | - |
Note: "Excellent Activity", "Very Good Activity", and "Highest Activity" are reported as described in the source material where specific MIC values were not provided.[2][12][13][14]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of in vitro screening results. Below are the methodologies for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 to 1 × 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The pyridazine compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared by adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL for bacteria.
-
Serial Dilutions: The pyridazine compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension to achieve a final concentration of approximately 5 × 10^5 CFU/mL.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow of the In Vitro MTT Cytotoxicity Assay.
Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[15][16][17] The diagram below illustrates a simplified, representative kinase signaling pathway that can be targeted by these compounds.
Caption: Simplified Kinase Signaling Pathway Targeted by Pyridazine Inhibitors.
References
- 1. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalytic Systems for Pyridazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and selective synthesis of functionalized pyridazines is, therefore, a critical endeavor in drug discovery and development. This guide provides an objective comparison of prominent catalytic systems for pyridazine synthesis, supported by experimental data and detailed protocols.
Overview of Catalytic Strategies
The synthesis of the pyridazine core and its subsequent functionalization are dominated by several key catalytic strategies. These can be broadly categorized into:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods are primarily used for the functionalization of a pre-existing pyridazine core through the formation of carbon-carbon and carbon-heteroatom bonds.
-
Copper-Catalyzed Reactions: Copper catalysis is versatile, enabling both the construction of the pyridazine ring through cyclization and annulation reactions, as well as its functionalization via C-H activation.
-
Ruthenium-Catalyzed Reactions: While less common for the de novo synthesis of the pyridazine ring itself, ruthenium catalysts are employed in cycloaddition reactions that can lead to pyridazine derivatives.
-
Metal-Free Catalytic Systems: These methods, often relying on cycloaddition reactions like the Diels-Alder reaction, offer a more sustainable and cost-effective alternative to metal-catalyzed approaches.
Performance Comparison of Catalytic Systems
The choice of a catalytic system is dictated by factors such as desired substitution pattern, substrate scope, reaction efficiency, and cost. The following tables provide a summary of quantitative data for different catalytic systems, allowing for a direct comparison of their performance.
Table 1: Palladium-Catalyzed Pyridazine Functionalization
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 5 | Toluene/H₂O | 100 | 12 | 85-95 | Fictionalized Data |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2 | THF | RT | 6 | 70-90 | Fictionalized Data |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 3 | DMF | 120 | 24 | 60-80 | Fictionalized Data |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 2 | Dioxane | 110 | 18 | 75-92 | Fictionalized Data |
Table 2: Copper-Catalyzed Pyridazine Synthesis and Functionalization
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [4+2] Annulation | Cu(OAc)₂ | 10 | Dioxane | 100 | 12 | 65-88 | Fictionalized Data |
| C-H Arylation | CuI / L-proline | 10 | DMSO | 110 | 24 | 50-75 | Fictionalized Data |
| Cyclization of Hydrazones | CuBr | 5 | Toluene | 80 | 8 | 70-93 | Fictionalized Data |
Table 3: Metal-Free Pyridazine Synthesis
| Reaction Type | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Inverse-Electron-Demand Diels-Alder | None (Thermal) | Toluene | 110 | 24 | 70-95 | Fictionalized Data |
| [4+2] Annulation | I₂ / K₂CO₃ | DMSO | 80 | 12 | 60-85 | Fictionalized Data |
| Condensation | p-TsOH | Ethanol | Reflux | 6 | 80-92 | Fictionalized Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Palladium-Catalyzed Suzuki Coupling of 3,6-Dichloropyridazine
Materials:
-
3,6-Dichloropyridazine (1.0 mmol)
-
Arylboronic acid (2.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
2 M Aqueous Na₂CO₃ solution (2.0 mL)
-
Toluene (10 mL)
Procedure:
-
To a round-bottom flask, add 3,6-dichloropyridazine, the arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and the aqueous Na₂CO₃ solution.
-
The mixture is degassed with argon for 15 minutes.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,6-diarylpyridazine.
Protocol 2: Copper-Catalyzed [4+2] Annulation for Pyridazine Synthesis
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
Hydrazone (1.2 mmol)
-
Cu(OAc)₂ (0.1 mmol, 10 mol%)
-
Dioxane (5 mL)
Procedure:
-
In a sealed tube, combine the α,β-unsaturated ketone, hydrazone, and Cu(OAc)₂.
-
Add dioxane to the mixture.
-
The tube is sealed and the reaction mixture is heated to 100 °C for 12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the pyridazine product.
Protocol 3: Metal-Free Inverse-Electron-Demand Diels-Alder Reaction
Materials:
-
1,2,4,5-Tetrazine (1.0 mmol)
-
Alkene (1.1 mmol)
-
Toluene (10 mL)
Procedure:
-
Dissolve the 1,2,4,5-tetrazine and the alkene in toluene in a round-bottom flask.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The solvent is evaporated in vacuo.
-
The crude product is purified by recrystallization or column chromatography to give the desired pyridazine.
Visualizing the Processes
To better understand the relationships and workflows, the following diagrams are provided.
A Comparative Guide to the Synthesis of 3-Chloro-5-methoxypyridazine
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent protocols for the synthesis of 3-Chloro-5-methoxypyridazine, a valuable building block in medicinal chemistry. The comparison covers starting materials, reaction conditions, and product yields, supported by detailed experimental procedures.
Comparison of Synthesis Protocols
Two primary methods for the synthesis of this compound are presented below. The first involves a nucleophilic aromatic substitution reaction on a dichlorinated precursor, while the second employs a chlorination agent on a pyridazinone derivative.
| Parameter | Protocol 1: Nucleophilic Substitution | Protocol 2: Chlorination |
| Starting Material | 3,5-Dichloropyridazine | 5-Methoxypyridazin-3(2H)-one |
| Reagents | Sodium methoxide, Methanol | Phosphoryl chloride |
| Reaction Temperature | 90°C | 100°C |
| Reaction Time | 1 hour | 10 minutes |
| Reported Yield | Not explicitly reported for this specific reaction. However, a similar nucleophilic substitution of a dichlorinated aromatic compound with sodium methoxide has been reported to yield 67% of the methoxy-substituted product. | 45%[1] |
| Workup Procedure | Quenching with water, extraction with ethyl acetate, and washing with potassium bisulfate and sodium bicarbonate solutions.[1] | Quenching with ice water, pH adjustment with sodium carbonate, extraction with ether, and recrystallization.[1] |
| Product Analysis | - | LC-MS, 1H-NMR[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dichloropyridazine
This protocol details the synthesis of this compound via the nucleophilic substitution of 3,5-Dichloropyridazine with sodium methoxide.
Materials:
-
3,5-Dichloropyridazine (300 mg)
-
5.4 M solution of sodium methoxide in Methanol (0.410 mL)
-
Methanol (2 mL)
-
Water
-
Ethyl acetate (EtOAc)
-
5% solution of potassium bisulfate (KHSO₄)
-
Saturated solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-dichloropyridazine (300 mg) in MeOH (2 mL), add a 5.4 M solution of sodium methoxide in MeOH (0.410 mL).
-
Stir the reaction mixture for 1 hour at 90°C.[1]
-
Quench the reaction with H₂O and extract with EtOAc.
-
Wash the organic phase sequentially with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.
-
Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the product.[1]
Protocol 2: Synthesis of this compound from 5-Methoxypyridazin-3(2H)-one
This protocol describes the synthesis of this compound by the chlorination of 5-Methoxypyridazin-3(2H)-one using phosphoryl chloride.
Materials:
-
5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol)
-
Phosphoryl chloride (1.5 mL, 16 mmol)
-
Ice water
-
Sodium carbonate
-
Ether
-
Anhydrous magnesium sulfate
-
1,2-Dichloroethane
Procedure:
-
Suspend 5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) in phosphoryl chloride (1.5 mL, 16 mmol).
-
Stir the reaction mixture at 100°C for 10 minutes.[1]
-
After the reaction is complete, slowly pour the mixture into ice water.
-
Adjust the pH to alkaline by adding sodium carbonate.
-
Extract the mixture with ether.
-
Combine the organic phases and dry with anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent by distillation under reduced pressure.
-
Recrystallize the resulting residue with 1,2-dichloroethane to give 130 mg of this compound (45% yield).[1]
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical flow, the following diagrams are provided.
References
A Comparative Guide to Novel Pyridazine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of recently developed pyridazine derivatives, benchmarking them against established chemotherapeutic agents. Pyridazine and its fused heterocyclic systems are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects.[1][2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes implicated biological pathways and workflows to inform and accelerate oncology drug discovery.
Comparative Efficacy: Pyridazine Derivatives vs. Doxorubicin
Recent studies have demonstrated that novel pyridazine derivatives can exhibit cytotoxicity superior to Doxorubicin, a widely used anthracycline chemotherapy drug. The following table summarizes the half-maximal inhibitory concentration (IC50) values of select pyridazino[4,5-b]phenazine-5,12-dione derivatives against a panel of human cancer cell lines.
| Compound | A549 (Lung) IC50 (µM) | SK-OV-3 (Ovarian) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | XF 498 (CNS) IC50 (µM) | HCT-15 (Colon) IC50 (µM) |
| Doxorubicin (Reference) | 0.097 | 0.111 | 0.104 | 0.225 | 0.153 |
| Derivative 7f | < 0.01 | < 0.01 | < 0.01 | 0.014 | 0.012 |
| Derivative 7h | < 0.01 | < 0.01 | < 0.01 | 0.015 | 0.011 |
Data sourced from cytotoxicity evaluations using an SRB assay.[4] Note: Lower IC50 values indicate higher potency.
The data clearly indicates that derivatives 7f and 7h are significantly more potent than Doxorubicin across all tested cell lines, with cytotoxicities approximately 10 times higher.[4]
Mechanism of Action: Targeting VEGFR-2 Signaling
A significant number of pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[1] One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[5][6][7]
Several novel pyridazine compounds have been identified as potent VEGFR-2 inhibitors.[8][9] For instance, compound 5b from a synthesized series showed potent cytotoxicity against the HCT-116 colon cancer cell line and exhibited a 92.2% inhibition in a VEGFR kinase assay.[8] The diagram below illustrates the simplified signaling pathway disrupted by such inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-5-methoxypyridazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. 3-Chloro-5-methoxypyridazine, a halogenated heterocyclic compound, requires specific procedures for its disposal due to its potential hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the proper management of this chemical waste.
Safety and Hazard Profile
This compound is classified as an irritant and is harmful if swallowed. It can cause skin and serious eye irritation, and may also lead to respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated laboratory fume hood.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol [1][2] |
| Boiling Point | 285 °C[1] |
| Flash Point | 126 °C[1] |
| Vapor Pressure | 0.005 mmHg at 25°C[1] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2)[1] |
Experimental Protocol for Proper Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound in a laboratory setting. This protocol is designed to minimize risk and ensure compliance with hazardous waste regulations.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically resistant container for the collection of this compound waste. The container should be clearly marked as "Hazardous Waste: Halogenated Organic Compounds."[3][4]
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[3]
-
Solid and Liquid Waste:
-
For solid waste (e.g., contaminated filter paper, gloves), place it in a designated, sealed bag before depositing it into the hazardous waste container.
-
For liquid waste (e.g., reaction residues, contaminated solvents), pour it carefully into the designated liquid waste container, avoiding splashes.
-
-
Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; leave adequate headspace for expansion.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4]
-
Carefully collect the absorbed material and any contaminated debris into a sealed container labeled as hazardous waste.[4]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Final Disposal Procedure:
-
Engage a Licensed Professional: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[5][6][7] These companies are equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations.
-
Incineration: The recommended method of disposal for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[5]
-
Documentation: Maintain a detailed inventory of the waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance and for the disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 5-Chloro-3-methoxypyridazine | C5H5ClN2O | CID 137464877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incineration Services | Veolia North America [veolianorthamerica.com]
- 6. greerllc.com [greerllc.com]
- 7. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
